5-Bromo-1,3-benzenedithiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromobenzene-1,3-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrS2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHCKAJHIBGSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S)Br)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659956 | |
| Record name | 5-Bromobenzene-1,3-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219501-75-3 | |
| Record name | 5-Bromobenzene-1,3-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,3-benzenedithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Compound Identification and Properties
An In-Depth Technical Guide to 5-Bromo-1,3-benzenedithiol
This compound, also known by its synonym 1-Bromo-3,5-dimercaptobenzene, is a specialized organosulfur compound. Its strategic placement of a bromine atom and two thiol groups on a benzene ring makes it a highly valuable intermediate for introducing sulfur-containing moieties into more complex molecular architectures.
CAS Number: 1219501-75-3[1]
Chemical and Physical Data
The fundamental properties of this compound are summarized below. This data is critical for its use in experimental design, ensuring appropriate solvent selection, reaction temperature, and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrS₂ | [1][2][3] |
| Molecular Weight | 221.13 g/mol | [1][2] |
| Appearance | White to almost white powder or crystal | [1][2] |
| Melting Point | 76.0 - 80.0 °C | [1][2] |
| Purity | >98.0% (by GC) | [1] |
| Solubility | Soluble in Methanol | [1] |
Molecular Structure
The structure of this compound is foundational to its reactivity. The two thiol (-SH) groups are positioned meta to each other, with the bromine atom at the 5-position. This arrangement influences the compound's electronic properties and steric accessibility, which are key considerations in reaction planning.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
While specific, detailed synthetic procedures for this compound are not extensively published in open literature, its synthesis can be inferred from established methods for analogous aromatic thiols. A common and effective approach involves the reduction of the corresponding sulfonyl chloride.
Conceptual Synthetic Workflow
The synthesis of aromatic dithiols often begins with the corresponding disulfonyl chloride. This precursor is then reduced to form the dithiol. This multi-step process requires careful control of reaction conditions to prevent the oxidation of the thiol groups.
Caption: Conceptual workflow for the synthesis of this compound.
General Laboratory Synthesis Protocol
This protocol describes a representative method for the reduction of a disulfonyl chloride to a dithiol, a key step in producing compounds like this compound.
Objective: To synthesize this compound from 5-bromo-benzene-1,3-disulfonyl chloride.
Materials:
-
5-bromo-benzene-1,3-disulfonyl chloride
-
Anhydrous Toluene
-
Triphenylphosphine
-
Concentrated Hydrochloric Acid
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Nitrogen gas supply
-
Standard reflux apparatus and magnetic stirrer
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-bromo-benzene-1,3-disulfonyl chloride (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Carefully add triphenylphosphine (2.2 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
-
Add concentrated hydrochloric acid and stir the mixture vigorously for 30 minutes to hydrolyze the intermediate species.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Applications in Research and Development
This compound's utility stems from its dual functionality. The thiol groups are excellent nucleophiles and can form stable bonds with metals, making them ideal for coordination chemistry and the synthesis of Metal-Organic Frameworks (MOFs). The bromine atom provides a reactive site for cross-coupling reactions, allowing for further molecular elaboration.
This compound serves as a key intermediate in the synthesis of:
-
Pharmaceuticals and Agrochemicals: It is a building block for creating complex, sulfur-containing molecules that are often the active ingredients in drugs and pesticides.[2]
-
Conductive Polymers and Organic Semiconductors: Its structure is valuable in materials science for synthesizing materials used in advanced electronic devices.[2]
-
Metal-Organic Frameworks (MOFs): The thiol groups can coordinate with metal ions, leading to the formation of MOFs with potential applications in catalysis and gas storage.[2]
Experimental Protocol: Synthesis of a 1,5-Benzodithiepine Derivative
This protocol illustrates the use of a 1,3-benzenedithiol as a precursor in the synthesis of seven-membered heterocyclic compounds, which are of interest in medicinal chemistry.[4]
Objective: To synthesize a 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodithiepine derivative via condensation with a chalcone.
Materials:
-
This compound
-
A suitable chalcone (α,β-unsaturated ketone)
-
Ethanol
-
Piperidine (catalyst)
-
Standard reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and the selected chalcone (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified benzodithiepine derivative.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Safety, Handling, and Storage
Due to its reactivity and potential hazards, this compound must be handled with appropriate safety precautions.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Mandatory PPE:
-
Nitrile gloves (inspect before use).
-
Safety glasses or goggles.
-
Laboratory coat.
-
Work in a well-ventilated fume hood.
Storage and Stability
Proper storage is crucial to maintain the compound's purity and integrity.
-
Storage Temperature: Refrigerate between 0-10°C (or 2-8°C as specified by the supplier).[1][2]
-
Atmosphere: Store under an inert gas (e.g., nitrogen or argon).[1]
-
Conditions to Avoid: The compound is air and heat sensitive.[1] Avoid exposure to oxidizing agents and strong bases.[5][6]
Concluding Remarks
This compound is a versatile and powerful building block for advanced chemical synthesis. Its unique trifunctional nature enables the construction of complex molecular frameworks relevant to pharmaceuticals, materials science, and beyond. Understanding its properties, reactivity, and handling requirements is paramount for its effective and safe utilization in the laboratory. The protocols and data presented in this guide offer a comprehensive foundation for researchers to leverage the full potential of this important chemical intermediate.
References
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-1,3-benzenedithiol
For Researchers, Scientists, and Drug Development Professionals
Foreword
5-Bromo-1,3-benzenedithiol is a specialized organosulfur compound with significant potential in organic synthesis and materials science. Its unique molecular architecture, featuring a bromine atom and two thiol groups on a benzene ring, makes it a valuable building block for creating complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity, offering insights for its application in research and development.
Molecular Structure and Properties
This compound, with the chemical formula C₆H₅BrS₂, is a white to off-white crystalline solid.[1] Its structure consists of a benzene ring substituted with a bromine atom at the 5-position and two thiol (-SH) groups at the 1- and 3-positions.
Key Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrS₂ | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
| Melting Point | 76.0-80.0 °C | [1][2] |
| Appearance | White to almost white powder to crystal | [1][2] |
| CAS Number | 1219501-75-3 | [2] |
The presence of the electron-withdrawing bromine atom and the acidic thiol groups significantly influences the electronic properties and reactivity of the aromatic ring.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the thiol protons. Due to the substitution pattern, we would anticipate three signals in the aromatic region. The proton at the 2-position, situated between the two thiol groups, would likely appear as a triplet. The protons at the 4- and 6-positions would be equivalent and appear as a doublet. The thiol protons would likely appear as a singlet.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~7.1-7.3 | t |
| H-4, H-6 | ~7.2-7.4 | d |
| SH | ~3.5-4.0 | s |
¹³C NMR: The carbon NMR spectrum would provide information about the carbon framework. We would expect six distinct signals for the aromatic carbons. The carbons bearing the thiol groups (C-1 and C-3) and the bromine atom (C-5) would be significantly influenced by these substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
S-H Stretching: A weak to medium absorption band around 2550-2600 cm⁻¹, characteristic of the thiol group.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-S Stretching: Bands in the 600-800 cm⁻¹ region.
-
C-Br Stretching: A band in the 500-650 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.13 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.
Synthesis of this compound
Proposed Synthetic Workflow:
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1219501-75-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Benzenedithiol | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-BENZENEDITHIOL(626-04-0) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,3-benzenedithiol
This guide provides a comprehensive, technically detailed pathway for the synthesis of 5-Bromo-1,3-benzenedithiol, a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[1] The synthesis is presented as a robust three-step process, commencing from the readily available 1-bromo-3,5-dinitrobenzene. Each step is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and detailed protocols to ensure reproducibility and high yield.
Introduction: The Strategic Importance of this compound
This compound is a versatile organosulfur compound. Its structure, featuring two nucleophilic thiol groups and a bromine atom on a benzene ring, allows for a multitude of subsequent chemical transformations. The thiol groups are readily engaged in nucleophilic substitution and addition reactions, while the bromine atom provides a handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This trifunctionality makes it a valuable building block in the synthesis of sulfur-containing heterocycles, polymers, and as a ligand in coordination chemistry.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a three-step sequence:
-
Reduction of 1-bromo-3,5-dinitrobenzene to 5-bromo-1,3-phenylenediamine.
-
Diazotization of 5-bromo-1,3-phenylenediamine followed by sulfonyl chlorination to yield 5-bromo-1,3-benzenedisulfonyl chloride.
-
Reduction of 5-bromo-1,3-benzenedisulfonyl chloride to the final product, this compound.
This pathway was designed for its reliance on well-established and high-yielding reactions, starting from a commercially accessible precursor.
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 5-Bromo-1,3-phenylenediamine
The initial step involves the reduction of the two nitro groups of 1-bromo-3,5-dinitrobenzene to amino groups. A variety of reducing agents can accomplish this transformation; however, the use of iron powder in the presence of an acid or an ammonium salt is a classic, cost-effective, and efficient method for large-scale preparations.
Experimental Protocol
Materials:
-
1-Bromo-3,5-dinitrobenzene
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite or diatomaceous earth
Procedure:
-
To a solution of 1-bromo-3,5-dinitrobenzene (10 g, 40 mmol) in a mixture of methanol (50 mL) and water (50 mL), add ammonium chloride (17.33 g, 323.9 mmol) and iron powder (11.31 g, 202.5 mmol).[2]
-
The reaction mixture is stirred and heated to reflux at 95°C overnight.
-
Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite to remove the iron powder.
-
The filtrate is concentrated under reduced pressure to remove the methanol.
-
The remaining aqueous phase is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.[2]
-
After filtration, the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography to afford 5-bromo-1,3-phenylenediamine as a yellow solid.
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-3,5-dinitrobenzene | [2] |
| Reducing System | Fe / NH₄Cl | [2] |
| Solvent | MeOH / H₂O | [2] |
| Reaction Temperature | 95°C (Reflux) | [2] |
| Typical Yield | 92% | [2] |
PART 2: Synthesis of 5-Bromo-1,3-benzenedisulfonyl chloride
This step involves a Sandmeyer-type reaction. The two amino groups of 5-bromo-1,3-phenylenediamine are converted to diazonium salts, which are then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the corresponding sulfonyl chlorides. This is a reliable method for the introduction of sulfonyl chloride groups onto an aromatic ring.[3]
Experimental Protocol
Materials:
-
5-Bromo-1,3-phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Sulfur dioxide (SO₂) gas
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
Prepare a solution of 5-bromo-1,3-phenylenediamine in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C, to form the bis-diazonium salt. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.
-
In a separate flask, saturate glacial acetic acid with sulfur dioxide gas and add a catalytic amount of copper(I) chloride.[3]
-
Cool this mixture in an ice bath.
-
The freshly prepared bis-diazonium salt solution is then added slowly to the sulfur dioxide-acetic acid mixture, keeping the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature.
-
The reaction mixture is poured onto ice water, and the precipitated 5-bromo-1,3-benzenedisulfonyl chloride is collected by filtration.
-
The crude product is washed with cold water and can be purified by recrystallization.
Caption: Workflow for the diazotization and sulfonyl chlorination steps.
PART 3: Synthesis of this compound
The final step is the reduction of the two sulfonyl chloride groups to thiol groups. A common and effective method for this transformation is the use of a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.
Experimental Protocol
Materials:
-
5-Bromo-1,3-benzenedisulfonyl chloride
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-1,3-benzenedisulfonyl chloride in a suitable solvent such as glacial acetic acid or ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
After completion, the reaction mixture is cooled and the product is extracted with an organic solvent like diethyl ether.
-
The combined organic extracts are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
| Parameter | Value |
| Starting Material | 5-Bromo-1,3-benzenedisulfonyl chloride |
| Reducing System | SnCl₂ / HCl |
| Solvent | Acetic Acid or Ethanol |
| Reaction Temperature | Room Temperature to mild heating |
| Purification | Vacuum Distillation or Column Chromatography |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By starting with the commercially available 1-bromo-3,5-dinitrobenzene, this three-step process, involving reduction, diazotization/sulfonyl chlorination, and a final reduction, offers a high-yielding route to this versatile chemical intermediate. The provided protocols, with their emphasis on the rationale behind the chosen reagents and conditions, should enable researchers and professionals in drug development and materials science to confidently synthesize this valuable compound for their applications.
References
An In-depth Technical Guide to 1-Bromo-3,5-dimercaptobenzene: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that the landscape of chemical synthesis is ever-evolving, with novel molecules offering untapped potential in fields ranging from materials science to pharmacology. 1-Bromo-3,5-dimercaptobenzene is a trifunctional molecule that, while not extensively documented in public literature, presents significant opportunities as a versatile building block. Its unique arrangement of a reactive aryl bromide and two nucleophilic thiol groups on a central benzene ring makes it a highly attractive intermediate for the construction of complex molecular architectures.
This guide provides a comprehensive technical overview of 1-Bromo-3,5-dimercaptobenzene, including its predicted chemical and physical properties, a proposed synthetic pathway with detailed experimental considerations, an exploration of its reactivity, and essential safety protocols. By grounding our discussion in established chemical principles and data from analogous compounds, we aim to equip researchers with the foundational knowledge required to effectively utilize this promising, yet under-explored, chemical entity.
Physicochemical Properties
| Property | Predicted Value/Information | Rationale & Comparative Insights |
| Molecular Formula | C₆H₅BrS₂ | Derived from the chemical structure. |
| Molecular Weight | 237.14 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Likely a white to off-white or pale yellow solid. | Similar halogenated and thiolated aromatic compounds are typically crystalline solids at room temperature.[1][2] |
| Melting Point | Estimated to be in the range of 50-100 °C. | The presence of two thiol groups capable of hydrogen bonding would likely result in a higher melting point than 1-bromo-3,5-dichlorobenzene (53-55 °C), but the overall prediction remains broad without experimental data.[1] |
| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. | Aromatic thiols and bromides have high boiling points; vacuum distillation would be necessary. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, THF, and chlorinated solvents. | The non-polar benzene ring and bromine atom dominate the solubility profile, while the thiol groups may impart slight polarity.[3] |
| CAS Number | 1219501-75-3 | [4] |
Proposed Synthesis of 1-Bromo-3,5-dimercaptobenzene
A plausible synthetic route to 1-Bromo-3,5-dimercaptobenzene would involve a Sandmeyer-type reaction starting from 3,5-dibromoaniline, followed by a nucleophilic aromatic substitution with a thiolating agent. A more direct, albeit potentially lower-yielding, approach could start from 1,3,5-tribromobenzene. Here, we will detail a conceptual multi-step synthesis starting from the more readily available 3,5-dibromoaniline.
References
A Guide to the Spectroscopic Characterization of 5-Bromo-1,3-benzenedithiol
This technical guide provides an in-depth analysis of the spectral characteristics of 5-Bromo-1,3-benzenedithiol (CAS No. 1219501-75-3), a crucial organosulfur building block in organic synthesis, materials science, and drug development.[1] Understanding its unique spectral fingerprint across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is paramount for identity confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in field-proven methodologies.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic thiol featuring a bromine atom and two thiol (-SH) groups positioned meta to each other on a benzene ring. This specific arrangement dictates the molecule's electronic properties and, consequently, its interaction with various spectroscopic probes.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₅BrS₂ | [1][2] |
| Molecular Weight | 221.13 g/mol | [1][3] |
| CAS Number | 1219501-75-3 | [3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 76.0 - 80.0 °C | [1][3] |
| Purity | >98.0% (GC) |[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its substitution pattern.
¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to be relatively simple due to molecular symmetry. The C2-proton is unique, while the C4 and C6 protons are chemically equivalent.
-
Causality: The bromine atom and two thiol groups are electron-withdrawing and donating, respectively, influencing the electron density around the aromatic protons. The bromine atom's deshielding effect and the thiol groups' weaker shielding effect will shift the aromatic protons downfield relative to benzene (7.34 ppm). The thiol protons themselves typically appear as a broad singlet, with a chemical shift that can be highly dependent on concentration and solvent.[4]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.3 - 7.5 | t (triplet) | 1H | H-4 | Coupled to H-2 and H-6 (J ≈ 1.5-2.0 Hz) |
| ~ 7.1 - 7.3 | d (doublet) | 2H | H-2, H-6 | Coupled to H-4 (J ≈ 1.5-2.0 Hz) |
| ~ 3.5 - 4.0 | s (singlet, broad) | 2H | -SH | Exchangeable proton; shift is concentration dependent |
Note: Predicted values are based on the analysis of 1,3-benzenedithiol and substituent effects.[5]
¹³C NMR Spectral Analysis
The molecule possesses four unique carbon atoms due to symmetry (C1/C3, C5, C2/C6, C4).
-
Causality: The chemical shifts are governed by the substituents. The carbons directly attached to the electron-withdrawing sulfur (C1, C3) and bromine (C5) atoms will be significantly affected. The C-Br bond will cause a notable downfield shift for C5, while the C-S bonds will also shift C1 and C3 downfield compared to unsubstituted benzene (128.5 ppm).
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~ 135 - 138 | C1, C3 | Carbons attached to thiol groups |
| ~ 130 - 133 | C4 | Aromatic CH |
| ~ 125 - 128 | C2, C6 | Aromatic CH |
| ~ 120 - 123 | C5 | Carbon attached to bromine |
Note: Predicted values are based on known substituent effects in substituted benzenes.[6]
Experimental Protocol: NMR Data Acquisition
This protocol ensures reproducible and high-quality NMR data.
-
Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5] Chloroform-d (CDCl₃) is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Allow the sample to thermally equilibrate for several minutes.
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay). Subsequently, acquire the ¹³C spectrum (e.g., 1024-2048 scans).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
Caption: Standard workflow for NMR spectral acquisition and analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.
IR Spectral Analysis
The IR spectrum of this compound will be dominated by absorptions from the S-H bond, the aromatic ring, and the C-Br bond.
-
Causality: The vibrational frequencies of bonds are determined by the bond strength and the masses of the connected atoms. The weak, low-polarity S-H bond gives rise to a characteristic sharp, weak absorption. The aromatic ring exhibits several distinct vibrations, including C-H stretching and C=C ring stretching. The heavy bromine atom results in a C-Br stretching vibration in the far-infrared (fingerprint) region.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~ 2600 - 2550 | Weak, Sharp | S-H Stretch |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~ 1250 - 1000 | Medium | In-plane C-H Bending |
| ~ 900 - 675 | Strong | Out-of-plane C-H Bending (substitution pattern) |
| ~ 700 - 500 | Medium-Strong | C-Br Stretch |
Note: Values are based on standard IR correlation tables and data for analogous compounds.[7][8]
Experimental Protocol: FTIR Data Acquisition (Thin Solid Film)
This method is ideal for solid samples and avoids interference from pelleting materials like KBr.[9]
-
Sample Preparation: Place a few milligrams of the solid sample in a small test tube or vial.
-
Dissolution: Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to fully dissolve the solid.[9][10]
-
Film Casting: Using a pipette, transfer one or two drops of the solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).
-
Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.
-
Background Spectrum: Place the clean, empty salt plate holder into the FTIR spectrometer and run a background scan. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Spectrum: Replace the empty holder with the sample-coated plate and acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background.
-
Cleaning: Thoroughly clean the salt plate with an appropriate solvent after analysis to prevent cross-contamination.[10]
Caption: Workflow for FTIR analysis using the thin solid film method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, confirming its molecular weight and offering structural clues through fragmentation patterns.
Mass Spectral Analysis
-
Causality: The most distinctive feature in the mass spectrum of this compound will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[11] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This doublet is a definitive indicator of a single bromine atom in the molecule or fragment.
-
Ionization Choice: Electron Ionization (EI) is a suitable "hard" ionization technique for this relatively stable molecule.[12][13] It will produce a clear molecular ion and a rich fragmentation pattern useful for structural confirmation. Softer techniques like Electrospray Ionization (ESI) could also be used, which would favor the formation of protonated molecules ([M+H]⁺) with less fragmentation.[14][15]
Table 5: Predicted Key Ions in EI Mass Spectrum
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity | Assignment |
|---|---|---|---|
| 220 | 222 | ~1:1 | [C₆H₅BrS₂]⁺ (Molecular Ion, M⁺) |
| 187 | 189 | ~1:1 | [M - SH]⁺ |
| 141 | - | Variable | [M - Br]⁺ |
| 108 | - | Variable | [M - Br - SH]⁺ |
Note: Predicted m/z values are based on the monoisotopic mass of the most abundant isotopes.[16]
Experimental Protocol: Mass Spectrometry Data Acquisition (EI)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a solid with a defined melting point, a direct insertion probe is an effective method.
-
Ionization: The sample is volatilized in the ion source and bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a positively charged radical molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, generating a signal that is proportional to their abundance.
-
Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z, allowing for the identification of the molecular ion and key fragments.
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
The comprehensive spectroscopic analysis of this compound provides a robust framework for its unequivocal identification and quality control. The predicted ¹H and ¹³C NMR spectra confirm the trisubstituted aromatic core, the IR spectrum validates the presence of key S-H and C-Br functional groups, and mass spectrometry confirms the molecular weight while revealing the characteristic isotopic signature of bromine. Together, these techniques form a self-validating system, ensuring the high fidelity required by researchers, scientists, and drug development professionals who rely on this versatile chemical building block.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1219501-75-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Benzenedithiol | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Benzenediol, 4-bromo- [webbook.nist.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. pharmafocuseurope.com [pharmafocuseurope.com]
- 14. as.uky.edu [as.uky.edu]
- 15. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 16. PubChemLite - this compound (C6H5BrS2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Reactivity of Thiol Groups in 5-Bromo-1,3-benzenedithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1,3-benzenedithiol is a versatile organosulfur compound of increasing interest in medicinal chemistry, materials science, and organic synthesis. The presence of two nucleophilic thiol groups, modulated by the electronic influence of a bromine substituent, imparts a unique reactivity profile to this molecule. This technical guide provides a comprehensive analysis of the synthesis and reactivity of the thiol groups in this compound, offering insights into its chemical behavior and practical guidance for its application in research and development. We will explore the key reactions of the thiol functionalities, including oxidation, alkylation, and metal coordination, and discuss how the bromine atom influences these transformations. This document is intended to be a valuable resource for scientists seeking to leverage the unique properties of this compound in their work.
Introduction: The Unique Chemical Landscape of this compound
This compound, also known as 5-bromo-1,3-dimercaptobenzene, is an aromatic dithiol characterized by a benzene ring substituted with a bromine atom and two thiol (-SH) groups at the meta positions.[1] This specific arrangement of functional groups creates a molecule with a rich and tunable reactivity, making it a valuable building block for the synthesis of complex sulfur-containing molecules.[2] The nucleophilic nature of the thiol groups drives its participation in a wide array of chemical transformations, while the electron-withdrawing bromine atom significantly influences the acidity and reactivity of these thiols.[3]
This guide will delve into the core aspects of this compound's chemistry, providing a detailed examination of its synthesis and the characteristic reactions of its thiol groups. By understanding the interplay between the thiol functionalities and the bromine substituent, researchers can effectively harness the synthetic potential of this compound for applications ranging from the development of novel pharmaceuticals to the creation of advanced materials.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅BrS₂ |
| Molecular Weight | 221.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 76-80 °C[1] |
| CAS Number | 1219501-75-3[1] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached through several strategic routes. The most plausible methods involve the conversion of a readily available precursor, 5-bromoresorcinol (5-bromo-1,3-dihydroxybenzene), via the Newman-Kwart rearrangement, or through a Sandmeyer-type reaction from a corresponding diamine.
Synthesis via the Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from phenols.[4][5] This thermal or catalytically-driven intramolecular rearrangement converts an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the desired thiophenol.[4][5]
Experimental Protocol: Synthesis of this compound via Newman-Kwart Rearrangement
Step 1: Synthesis of 5-Bromoresorcinol (if not commercially available)
5-Bromoresorcinol can be prepared by the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation.[6]
-
Dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid at a controlled temperature (e.g., 30-35°C).
-
Pour the reaction mixture into water to precipitate the 2,4-dihydroxy-5-bromobenzoic acid.
-
Collect the solid by filtration and reflux it in water to effect decarboxylation.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ether), dry, and evaporate the solvent to obtain 5-bromoresorcinol.[6]
Step 2: Formation of the bis(O-aryl thiocarbamate)
-
To a solution of 5-bromoresorcinol in a suitable aprotic solvent (e.g., acetone, THF), add a base such as potassium carbonate or triethylamine.
-
Cool the mixture in an ice bath and add N,N-dimethylthiocarbamoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work up the reaction by filtering off the inorganic salts and removing the solvent under reduced pressure to obtain the crude bis(O-aryl thiocarbamate).
Step 3: The Newman-Kwart Rearrangement
-
Heat the crude bis(O-aryl thiocarbamate) at high temperatures (typically 200-300°C) in a high-boiling point solvent like diphenyl ether, or under solvent-free conditions.[5] Microwave irradiation can also be employed to facilitate the reaction at lower temperatures.[5]
-
Monitor the progress of the rearrangement by a suitable analytical technique (e.g., TLC, LC-MS).
Step 4: Hydrolysis to this compound
-
To the resulting bis(S-aryl thiocarbamate), add a solution of a strong base such as sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol.
-
Reflux the mixture until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and purify by recrystallization or column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Electron-withdrawing effects of bromine in 5-Bromo-1,3-benzenedithiol
An In-Depth Technical Guide to the Electron-Withdrawing Effects of Bromine in 5-Bromo-1,3-benzenedithiol
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers and metal-organic frameworks (MOFs).[1] The presence of a bromine atom on the aromatic ring significantly modulates the molecule's electronic properties and reactivity. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the bromine substituent in this compound, focusing on its influence on the acidity of the thiol groups, its reactivity in nucleophilic substitution reactions, and its overall chemical behavior. This document synthesizes theoretical principles with practical insights to offer a comprehensive resource for professionals in chemical research and development.
Introduction: The Role of Substituent Effects in Aromatic Chemistry
The reactivity and properties of a substituted benzene derivative are intrinsically linked to the electronic nature of its substituents. These substituents can be broadly classified as either electron-donating or electron-withdrawing, exerting their influence through a combination of inductive and resonance effects. The Hammett equation provides a quantitative framework for understanding these substituent effects on reaction rates and equilibrium constants of aromatic compounds.[2][3]
Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms and the distance from the reaction center.
Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of electrons.
Halogens, such as bromine, are a classic example of substituents that exhibit a dual nature: they are inductively electron-withdrawing due to their high electronegativity, and they are capable of resonance electron donation through their lone pairs. In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to an overall electron-withdrawing character.
This guide will specifically explore how the bromo substituent at the 5-position of 1,3-benzenedithiol impacts its chemical and physical properties, with a focus on the implications for its use in synthesis and materials science.
The Electron-Withdrawing Nature of Bromine in the Meta Position
In this compound, the bromine atom is positioned meta to both thiol groups. This specific arrangement is crucial in determining the electronic influence on the functional groups.
Inductive and Resonance Effects of Bromine
The primary mechanism by which the bromine atom in this compound exerts its electron-withdrawing effect is through induction. The high electronegativity of bromine pulls electron density away from the aromatic ring through the carbon-bromine sigma bond. This effect is felt throughout the ring, including at the carbon atoms bonded to the thiol groups.
While bromine does possess lone pairs that can participate in resonance, the resonance effect from a meta-substituent does not directly delocalize charge onto the functional groups. The resonance structures show that the electron-donating effect of bromine is primarily directed to the ortho and para positions. Therefore, in the meta-position, the inductive effect is the dominant electronic influence on the thiol groups.
Caption: Inductive withdrawal and resonance donation of bromine.
Impact on the Acidity of Thiol Groups
The electron-withdrawing nature of the bromine atom has a direct and predictable effect on the acidity of the thiol (-SH) groups. Acidity is determined by the stability of the conjugate base (the thiolate, -S⁻).
By withdrawing electron density from the aromatic ring, the bromine atom helps to stabilize the negative charge of the thiolate anion through the inductive effect. This stabilization makes the deprotonation of the thiol group more favorable, resulting in a lower pKa value compared to the unsubstituted 1,3-benzenedithiol.
Table 1: Predicted and Known pKa Values of Related Compounds
| Compound | Substituent | Predicted/Known pKa |
| 1,3-Benzenedithiol | None | ~7-8 (estimated) |
| This compound | 5-Bromo | < 7-8 (predicted) |
| Benzoic Acid | None | 4.20 |
| m-Bromobenzoic Acid | 3-Bromo | 3.81 |
| 5-Bromo-1,3-benzenediol | 5-Bromo | 8.49 (predicted)[4][5] |
The increased acidity of the thiol groups in this compound has important implications for its use in synthesis. For example, it can be deprotonated under milder basic conditions, which can be advantageous in reactions involving base-sensitive substrates.
Influence on Reactivity and Synthetic Applications
The electronic modifications introduced by the bromine atom influence the reactivity of this compound in several key ways.
Nucleophilicity of the Thiolate
While the bromine atom increases the acidity of the thiol, it consequently decreases the nucleophilicity of the resulting thiolate anion. The electron-withdrawing effect that stabilizes the negative charge also makes that charge less available for donation to an electrophile. This is a crucial consideration when designing reactions where the thiolate is intended to act as a nucleophile. Reaction conditions may need to be adjusted, for example, by using a more reactive electrophile or a higher reaction temperature, to compensate for the reduced nucleophilicity.
Use in Metal-Organic Frameworks (MOFs) and Coordination Chemistry
This compound is a valuable ligand in coordination chemistry and for the synthesis of MOFs.[1] The thiol groups can be deprotonated to form strong bonds with metal centers. The electron-withdrawing bromine atom can influence the electronic properties of the resulting metal complex, potentially affecting its catalytic activity, gas storage capabilities, or conductive properties. The bromine atom also provides a reactive handle for post-synthetic modification of the MOF through cross-coupling reactions.
Building Block in Pharmaceutical and Agrochemical Synthesis
As a key intermediate, this compound is used to introduce the 1,3-dithiolbenzene moiety into more complex molecules.[1] The bromine atom can be retained in the final product to modulate its biological activity or it can be replaced through various chemical transformations, such as Suzuki or Sonogashira coupling, to build more complex molecular architectures.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of aromatic thiols involves the reduction of the corresponding sulfonyl chloride. A plausible synthetic route to this compound is outlined below.
Caption: A potential synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reduction of the Nitro Group: 1,3-Dibromo-5-nitrobenzene is reduced to 5-bromo-1,3-diaminobenzene using a reducing agent such as tin and hydrochloric acid.
-
Diazotization: The resulting diamine is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding bis-diazonium salt.
-
Introduction of Sulfur: The bis-diazonium salt is then reacted with a sulfur nucleophile, such as potassium ethylxanthate, in a Sandmeyer-type reaction to introduce the sulfur-containing functional groups.
-
Hydrolysis: The resulting xanthate intermediate is hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, would need to be optimized.
Characterization of Electronic Properties: pKa Determination
The pKa of the thiol groups can be determined experimentally using spectrophotometric titration. This method relies on the difference in the UV-Vis absorption spectra of the protonated thiol (Ar-SH) and the deprotonated thiolate (Ar-S⁻).
Caption: Workflow for the spectrophotometric determination of pKa.
Detailed Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a series of buffer solutions with a range of known pH values.
-
Spectroscopic Measurements: For each pH value, add a small, constant amount of the stock solution to the buffer and record the UV-Vis spectrum.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly upon deprotonation. Plot the absorbance at this wavelength against the pH.
-
pKa Calculation: The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the midpoint of the resulting sigmoidal curve. The data can be fitted to the Henderson-Hasselbalch equation to obtain a precise pKa value.
Conclusion
The bromine atom in this compound plays a critical role in defining the molecule's chemical personality. Its strong inductive electron-withdrawing effect enhances the acidity of the thiol groups, facilitating their deprotonation. This same effect, however, reduces the nucleophilicity of the resulting thiolate anions. A thorough understanding of these electronic influences is paramount for researchers and drug development professionals who utilize this versatile building block. By leveraging the principles of physical organic chemistry, scientists can rationally design synthetic routes and predict the behavior of this compound in complex chemical systems, ultimately enabling the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
Acidity and pKa values of 5-Bromo-1,3-benzenedithiol.
An In-Depth Technical Guide to the Acidity and pKa Values of 5-Bromo-1,3-benzenedithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a sulfur-containing aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1] The acidity of its thiol groups, quantified by their pKa values, is a critical parameter governing its reactivity, nucleophilicity, and behavior in physiological environments. This technical guide provides a comprehensive analysis of the factors influencing the acidity of this compound, outlines detailed experimental protocols for the accurate determination of its pKa values, and presents a theoretical framework for interpreting these values.
Introduction to this compound
This compound, with the chemical formula C₆H₅BrS₂, is a white to off-white crystalline solid.[1] Its structure consists of a benzene ring substituted with a bromine atom and two thiol (-SH) groups at positions 1, 3, and 5, respectively. This arrangement of functional groups imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of complex sulfur-containing compounds and metal-organic frameworks (MOFs).[1] Understanding the acidity of the thiol groups is paramount for controlling its reaction pathways and predicting its behavior in various chemical and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrS₂ | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
| Melting Point | 76.0-80.0°C | [1] |
| Appearance | White to Almost white powder to crystal | [1] |
| Storage | 2-8°C | [1] |
Theoretical Framework of Acidity in this compound
The acidity of a thiol is determined by the stability of its conjugate base, the thiolate anion (RS⁻), formed upon deprotonation. Thiols are generally more acidic than their corresponding alcohols.[2][3] For instance, the pKa of thiophenol is approximately 6.6, whereas that of phenol is around 10.[4] This increased acidity is attributed to the larger size of the sulfur atom, which allows for better delocalization of the negative charge in the thiolate anion, and the weaker S-H bond compared to the O-H bond.[3][5]
Substituent Effects on Acidity
The acidity of the thiol groups in this compound is significantly influenced by the electronic effects of the bromo substituent and the other thiol group on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects.
-
Inductive Effect: The bromine atom is an electronegative element and therefore exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, consequently, from the S-H bonds. This polarization of the S-H bonds facilitates the release of a proton, thereby increasing the acidity of the thiol groups.[6][7]
-
Resonance Effect: While halogens have a lone pair of electrons that can be donated to the aromatic ring through resonance (+R effect), their inductive effect is generally considered to be dominant in influencing the acidity of benzoic acids and phenols.[8] In the case of this compound, the bromo substituent is meta to both thiol groups. In the meta position, the resonance effect is minimized, and the electron-withdrawing inductive effect plays a more significant role in influencing acidity.[8]
The Two pKa Values of a Dithiol
As a dithiol, this compound has two distinct pKa values, corresponding to the sequential deprotonation of the two thiol groups.
-
pKa₁: The first deprotonation results in the formation of a monoanion. The acidity of this first thiol group is influenced by the electron-withdrawing bromo group.
-
pKa₂: The second deprotonation leads to the formation of a dianion. The removal of the second proton is expected to be more difficult than the first. This is because the already present negative charge on the monoanion will repel the developing negative charge on the second sulfur atom, making the second thiol group less acidic (i.e., having a higher pKa value).
Based on these theoretical considerations, we can predict that the pKa₁ of this compound will be lower than that of benzenethiol (pKa ≈ 6.6) due to the electron-withdrawing nature of the bromo substituent. The pKa₂ will be significantly higher than pKa₁.
Experimental Determination of pKa Values
Accurate determination of the pKa values of this compound requires rigorous experimental methodology. Below are two widely accepted and reliable methods.
Potentiometric Titration
Potentiometric titration is a standard and highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.
-
Solution Preparation:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent. Due to the low aqueous solubility of many organic compounds, a co-solvent system (e.g., water-ethanol or water-DMSO) may be necessary. The choice of co-solvent and its proportion should be carefully selected and reported, as it can influence the pKa values.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant. The titrant should be carbonate-free to ensure accuracy.
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.
-
-
Titration Procedure:
-
Place a known volume of the this compound solution in a thermostatted vessel.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH value and the volume of titrant added after each increment. Continue the titration well past the equivalence points.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa values can be determined from the half-equivalence points. For a dithiol, pKa₁ will be the pH at the first half-equivalence point, and pKa₂ will be the pH at the second half-equivalence point.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume of titrant added. The peaks in the derivative plot correspond to the equivalence points.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The thiolate anion often has a different absorbance spectrum compared to the protonated thiol.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa values of the compound.
-
-
Spectroscopic Measurement:
-
For each buffer solution, add a small, constant aliquot of the this compound stock solution.
-
Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data can be fitted to the Henderson-Hasselbalch equation to determine the pKa values. For a diprotic acid, the analysis will be more complex, potentially requiring non-linear regression analysis to resolve the two pKa values.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Data Presentation and Interpretation
While experimental determination is essential for obtaining precise pKa values, theoretical predictions provide a valuable starting point.
Table 2: Predicted Acidity of this compound
| Parameter | Predicted Value/Range | Rationale |
| pKa₁ | < 6.6 | Electron-withdrawing inductive effect of the bromo substituent increases the acidity of the first thiol group compared to benzenethiol. |
| pKa₂ | > pKa₁ | Electrostatic repulsion from the monoanion makes the second deprotonation less favorable. |
The deprotonation equilibria of this compound can be visualized as follows:
Caption: Stepwise deprotonation of this compound.
Conclusion
The acidity of this compound, characterized by its two pKa values, is a fundamental property that dictates its chemical reactivity and potential applications. Theoretical considerations, primarily the electron-withdrawing inductive effect of the bromine atom, suggest that the first thiol group will be more acidic than that of unsubstituted benzenethiol. The second deprotonation is expected to be less favorable due to electrostatic repulsion. For researchers and drug development professionals, the accurate experimental determination of these pKa values using robust methods such as potentiometric or spectrophotometric titration is crucial for optimizing reaction conditions, understanding physiological behavior, and designing novel molecules with desired properties.
References
- 1. This compound [myskinrecipes.com]
- 2. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 3. youtube.com [youtube.com]
- 4. Thiophenol - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 8. fiveable.me [fiveable.me]
The Solubility Profile of 5-Bromo-1,3-benzenedithiol: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-1,3-benzenedithiol, a key building block in synthetic organic chemistry. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages fundamental principles of physical chemistry, extrapolations from analogous compounds, and modern computational approaches to offer a robust predictive framework for its behavior in various organic solvents. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratory settings, ensuring a self-validating system for experimental design.
Introduction: The Significance of Solubility in a Research Context
This compound (C₆H₅BrS₂) is an aromatic dithiol of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics. Its utility as a precursor is critically dependent on its solubility in a range of organic solvents to facilitate reactions, purifications, and formulations. Understanding the solubility profile of this compound is therefore a cornerstone for its effective application in research and development. This guide aims to provide a deep, practical understanding of the factors governing the solubility of this compound and to equip the scientist with the necessary tools to predict and experimentally verify its solubility in relevant solvent systems.
Theoretical Framework: Predicting the Solubility of this compound
The adage "like dissolves like" serves as a foundational principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Molecular Structure Analysis of this compound:
-
Aromatic Core: The benzene ring is a nonpolar, hydrophobic moiety. This feature suggests good solubility in nonpolar and weakly polar aromatic solvents due to favorable π-π stacking interactions.
-
Thiol (-SH) Groups: The two thiol groups introduce a degree of polarity to the molecule. However, thiols are generally less polar than their alcohol counterparts and are weak hydrogen bond donors.[1] This suggests that while they can interact with polar solvents, these interactions may not be strong enough to overcome the hydrophobic nature of the benzene ring in highly polar solvents like water.
-
Bromo (-Br) Group: The bromine atom is an electron-withdrawing group that adds to the molecular weight and polarizability of the molecule. Its presence can slightly increase the polarity of the carbon-bromine bond, but the overall effect on solubility in organic solvents is generally less pronounced than that of the thiol groups.
Based on this analysis, this compound is predicted to be a predominantly nonpolar to moderately polar compound.
Predicted Solubility Profile of this compound
While specific quantitative data is scarce, a qualitative and semi-quantitative solubility profile can be predicted based on the compound's structure and the known solubility of its parent compound, 1,3-benzenedithiol. 1,3-Benzenedithiol is reported to be soluble in organic solvents such as alcohols, ethers, and ketones, and miscible with acetonitrile.[2] This provides a strong basis for predicting the solubility of its brominated derivative.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar aromatic core of this compound will interact favorably with these nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High to Moderate | The moderate polarity of the thiol groups will allow for dipole-dipole interactions with these solvents. The overall nonpolar character of the molecule will also contribute to its solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The thiol groups can engage in weak hydrogen bonding with these solvents. However, the hydrophobic benzene ring may limit high solubility. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble (in Water); Likely Soluble (in DMSO) | The strong hydrogen bonding network of water will likely exclude the largely nonpolar this compound. DMSO is a strong polar aprotic solvent and is often a good solvent for a wide range of organic compounds. |
Experimental Determination of Solubility: A Validating Protocol
Given the lack of readily available quantitative data, experimental determination of solubility is crucial for any research application. The following protocol provides a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound (enough to ensure that some solid remains undissolved after equilibration).
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures using a magnetic stirrer or vortex mixer for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a few hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature below the compound's melting point (76.0-80.0°C) to determine the mass of the dissolved solid. Alternatively, dilute the filtered solution with a known volume of a suitable solvent for analysis by chromatography or spectroscopy.
-
-
Quantification:
-
Gravimetric Method: Calculate the solubility as the mass of the dissolved this compound per volume of solvent (e.g., g/100 mL).
-
Chromatographic/Spectroscopic Method: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC/GC or absorbance from UV-Vis) against the concentration. Use the calibration curve to determine the concentration of the saturated solution.
-
Advanced Approaches: Computational Solubility Prediction
For a more in-depth, predictive understanding of solubility, researchers can turn to computational models. These methods can be particularly useful in the early stages of research for solvent screening and for understanding the molecular determinants of solubility.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[3][4][5] These models use a set of molecular descriptors (e.g., topological, electronic, and constitutional) to predict the solubility of a compound in a given solvent. While powerful, the accuracy of QSPR models is highly dependent on the quality and diversity of the training data. For a novel compound like this compound, a custom QSPR model may need to be developed or an existing model validated for its applicability to aromatic thiols.
Physics-Based Methods: Free Energy Perturbation (FEP)
FEP is a physics-based computational method that can provide highly accurate predictions of solubility by calculating the free energy of solvation.[6][7][8][9][10] This method simulates the process of transferring a molecule from a vacuum or its crystal lattice into a solvent, providing a direct calculation of the free energy change associated with dissolution. FEP is computationally intensive but offers a more fundamental and often more accurate prediction of solubility compared to empirical models, especially for compounds that are not well-represented in existing datasets.
The following diagram illustrates the logical relationship between molecular properties and solubility prediction methods.
Caption: Logical relationship between molecular properties, prediction methods, and the resulting solubility profile.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, a robust understanding of its likely behavior can be achieved through the application of fundamental chemical principles and by drawing analogies to similar compounds. This technical guide has provided a theoretical framework for predicting its solubility, a detailed and self-validating experimental protocol for its determination, and an introduction to advanced computational methods for solubility prediction. By employing this multi-faceted approach, researchers and drug development professionals can confidently and effectively utilize this compound in their synthetic and formulation endeavors.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schrodinger.com [schrodinger.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 5-Bromo-1,3-benzenedithiol as a Ligand for Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 5-Bromo-1,3-benzenedithiol in Coordination Chemistry
This compound is a versatile organosulfur compound that is gaining traction as a sophisticated ligand in the realm of transition metal chemistry.[1] Its rigid benzenoid backbone, coupled with two strategically positioned thiol functionalities, allows for the formation of stable chelate rings with a variety of metal centers. The presence of a bromine atom on the aromatic ring introduces an additional layer of functionality, opening avenues for post-synthetic modifications and influencing the electronic properties of the resulting metal complexes.
This document serves as a comprehensive technical guide, offering in-depth application notes and detailed protocols for the synthesis and characterization of transition metal complexes featuring the 5-Bromo-1,3-benzenedithiolate ligand. The protocols provided herein are based on established synthetic methodologies for analogous dithiolate complexes and are intended to serve as a robust starting point for researchers in this burgeoning field.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is paramount for the successful synthesis of its metal complexes.
| Property | Value |
| Molecular Formula | C₆H₅BrS₂ |
| Molecular Weight | 221.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 76.0-80.0 °C |
| CAS Number | 1219501-75-3 |
Synthesis of the Ligand: this compound
While this compound is commercially available, a reliable synthetic protocol is invaluable for laboratories that prefer to synthesize their own ligands.[2][3] A common route involves the diazotization of a substituted aniline, followed by a Sandmeyer-type reaction. An alternative, conceptual pathway could involve the direct bromination of 1,3-benzenedithiol or the conversion of 1,3,5-tribromobenzene.[1][4][5]
Conceptual Synthetic Workflow: From 2,4,6-Tribromoaniline
This multi-step synthesis provides a logical route to 1,3,5-tribromobenzene, a potential precursor to this compound.
References
- 1. CN102476977A - Preparation method of 1,3, 5-tribromobenzene - Google Patents [patents.google.com]
- 2. Synthesis and single crystal X-ray structure of the first cationic Pd(II) complex of a tellurium-containing polyaza macrocycle: contrasting reactions of Pd(II) and Pt(II) with a 22-membered macrocyclic Schiff base | Semantic Scholar [semanticscholar.org]
- 3. 1,2-Benzenedithiol and Toluene-3,4-dithiol Arsenic(III) Complexes-Synthesis, Structure, Spectroscopic Characterization and Toxicological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convert benzene into 1,3,5-tribromobenzene. Outline the synthetic steps a.. [askfilo.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Preparation of Self-Assembled Monolayers using 5-Bromo-1,3-benzenedithiol
Introduction: The Strategic Advantage of a Bromo-Functionalized Aromatic Dithiol in Surface Engineering
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material interfaces at the molecular level. The spontaneous organization of organosulfur compounds, particularly thiols, onto noble metal surfaces like gold provides a robust platform for tailoring surface properties such as wettability, biocompatibility, and electronic characteristics.[1][2] Within this field, aromatic dithiols are of particular interest for applications in molecular electronics and biosensing due to their inherent conductivity and rigid molecular framework.[2][3][4]
This application note focuses on a uniquely functionalized molecule, 5-Bromo-1,3-benzenedithiol , for the preparation of SAMs. The strategic placement of a bromine atom on the benzene ring, flanked by two thiol groups in a meta-orientation, offers a trifecta of advantages:
-
Robust Bidentate Anchoring: The two thiol groups can form strong covalent bonds with the gold substrate, potentially creating a stable, chelate-like interaction that enhances the thermal and chemical stability of the monolayer compared to their monothiol counterparts.[5]
-
Tunable Intermolecular Interactions: The benzene ring facilitates π-π stacking interactions between adjacent molecules, contributing to the ordering and packing density of the monolayer.[5]
-
A Versatile Chemical Handle: The bromine atom serves as a readily addressable site for post-assembly chemical modifications. This allows for the covalent attachment of a wide array of secondary molecules, including biomolecules, polymers, or nanoparticles, opening avenues for the development of complex, multi-functional surfaces.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of SAMs using this compound. The protocols herein are designed to be self-validating, with explanations for critical steps to ensure the formation of high-quality, reproducible monolayers.
Physicochemical Properties of this compound
A thorough understanding of the precursor molecule is fundamental to successful SAM preparation.
| Property | Value | Source |
| Synonyms | 1-Bromo-3,5-dimercaptobenzene | |
| CAS Number | 1219501-75-3 | [7] |
| Molecular Formula | C₆H₅BrS₂ | [7][8] |
| Molecular Weight | 221.13 g/mol | [7] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 76.0-80.0°C | [7] |
Experimental Workflow for this compound SAM Formation
The formation of a well-ordered SAM is a multi-step process that begins with a meticulously clean substrate and culminates in a densely packed, functionalized surface.
Figure 1: A generalized workflow for the preparation and characterization of this compound SAMs.
Detailed Experimental Protocols
A. Materials and Equipment
-
Thiol: this compound (>98% purity)
-
Substrates: Gold-coated silicon wafers or glass slides
-
Solvent: Anhydrous ethanol (200 proof)
-
Cleaning Solution: Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is advised when handling piranha solution as it is highly corrosive and reacts violently with organic materials.
-
Gases: High-purity nitrogen or argon
-
Glassware: Glass vials with sealable caps, beakers, graduated cylinders
-
Handling: Anti-static tweezers
-
Characterization Equipment: X-ray Photoelectron Spectrometer (XPS), Atomic Force Microscope (AFM), Contact Angle Goniometer
B. Protocol 1: Gold Substrate Preparation
The quality of the SAM is critically dependent on the cleanliness of the gold substrate. The following protocol is designed to remove organic and inorganic contaminants.
-
Piranha Cleaning (to be performed in a fume hood with appropriate personal protective equipment):
-
Immerse the gold substrates in freshly prepared piranha solution for 10-15 minutes.[9]
-
Causality: Piranha solution is a strong oxidizing agent that effectively removes organic residues.
-
-
Rinsing:
-
Carefully remove the substrates from the piranha solution and rinse them copiously with deionized water (18 MΩ·cm).
-
Subsequently, rinse the substrates with anhydrous ethanol to remove water.[9]
-
Causality: Thorough rinsing is crucial to remove all traces of the acid and any dissolved contaminants. The ethanol rinse facilitates rapid, spot-free drying.
-
-
Drying:
-
Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.[9]
-
Causality: This step removes the solvent without introducing new contaminants.
-
-
Immediate Use:
-
Use the cleaned substrates immediately for SAM formation to prevent re-contamination from the ambient environment.[1]
-
C. Protocol 2: Formation of this compound SAM
This protocol describes the solution-based deposition of the dithiol monolayer. To minimize oxidation of the thiol groups, it is recommended to use degassed solvents and work under an inert atmosphere.[9]
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in anhydrous ethanol in a clean glass vial.[9]
-
To degas the ethanol, bubble with nitrogen or argon gas for at least 30 minutes prior to use.
-
Causality: A dilute solution ensures the formation of a monolayer rather than multilayers. Degassing the solvent minimizes the oxidation of thiol groups to disulfides, which can impede proper SAM formation.
-
-
Immersion:
-
Using clean tweezers, immerse the freshly cleaned gold substrates into the dithiol solution.[1]
-
Seal the vial to minimize exposure to air. If possible, purge the headspace of the vial with nitrogen or argon before sealing.[9]
-
Causality: An inert atmosphere in the headspace further protects the thiol groups from oxidation during the self-assembly process.
-
-
Self-Assembly:
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in the dark.[9]
-
Causality: While the initial adsorption of thiols onto gold is rapid, longer incubation times are necessary to allow the molecules to rearrange and form a more ordered and densely packed monolayer.[1] Keeping the solution in the dark prevents potential photo-induced reactions.
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrates from the solution.
-
Rinse the SAM-coated substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed (physisorbed) molecules.[1]
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Characterization and Validation of the Monolayer
The successful formation of a high-quality SAM should be verified using appropriate surface analytical techniques.
Figure 2: A simplified representation of the this compound monolayer on a gold substrate.
| Technique | Purpose | Expected Outcome |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition and chemical bonding states. | The presence of Br 3d, C 1s, and S 2p peaks. A dominant S 2p peak at approximately 162 eV confirms the formation of S-Au bonds. The absence of a significant peak around 163.5-164 eV indicates minimal unbound thiol groups.[9] |
| Contact Angle Goniometry | To assess the surface wettability and monolayer ordering. | A static water contact angle greater than 60° is generally indicative of a well-ordered, hydrophobic aromatic SAM.[9] |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and uniformity of the monolayer. | A smooth, continuous surface with low root-mean-square (RMS) roughness suggests the formation of a complete monolayer.[10][11] |
| Ellipsometry | To measure the thickness of the SAM. | The measured thickness should be consistent with the molecular length of this compound in a near-upright orientation. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Disordered Monolayer | - Inadequate substrate cleaning- Oxidation of thiol solution- Insufficient immersion time | - Repeat substrate cleaning with fresh piranha solution.- Use freshly prepared, degassed thiol solution and maintain an inert atmosphere.- Increase the immersion time to 24-48 hours.[12] |
| Multilayer Formation | - Thiol solution concentration is too high. | - Reduce the concentration of the this compound solution to 1 mM or lower. |
| Contaminated Surface | - Contaminated solvents or glassware- Exposure to ambient air after cleaning | - Use high-purity solvents and thoroughly clean all glassware.- Minimize the time between substrate cleaning and immersion in the thiol solution. |
Conclusion
The use of this compound offers a compelling strategy for the fabrication of functional self-assembled monolayers. The protocols outlined in this application note provide a robust framework for creating high-quality, reproducible surfaces. The bidentate thiol anchoring provides a stable foundation, while the accessible bromine moiety serves as a versatile platform for subsequent chemical elaboration, making it an invaluable tool for researchers in drug development, biosensor fabrication, and molecular electronics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electron permeable self-assembled monolayers of dithiolated aromatic scaffolds on gold for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
- 6. research.tue.nl [research.tue.nl]
- 7. This compound [myskinrecipes.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural characterization of 4-bromostyrene self-assembled monolayers on si(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bedzyk.mccormick.northwestern.edu [bedzyk.mccormick.northwestern.edu]
- 12. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
Step-by-step synthesis of 2-substituted-1,3-benzodithioles from 5-Bromo-1,3-benzenedithiol.
Application Note & Protocol
A Robust and Versatile Protocol for the Synthesis of 2-Substituted-5-Bromo-1,3-benzodithioles
Abstract & Introduction
The 1,3-benzodithiole scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, drawing parallels to the well-studied benzothiazoles which are integral to numerous FDA-approved drugs.[1][2] The ability to readily introduce substituents at the 2-position allows for the systematic exploration of structure-activity relationships (SAR), making these compounds highly valuable for drug discovery pipelines, particularly in developing anticonvulsant and antimicrobial agents.[3]
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-substituted-1,3-benzodithioles starting from 5-Bromo-1,3-benzenedithiol. The presence of the bromo-substituent on the aromatic backbone offers a strategic handle for further downstream modifications, such as cross-coupling reactions, thereby expanding the chemical diversity of the resulting library. We will delve into the mechanistic underpinnings of the core reaction, provide a detailed and validated experimental procedure, and discuss the characterization of the synthesized compounds.
Underlying Chemical Principles: Acid-Catalyzed Thioacetalization
The synthesis of 2-substituted-1,3-benzodithioles from a 1,3-dithiol and a carbonyl compound (aldehyde or ketone) is a classic example of a thioacetalization reaction.[4] This transformation is mechanistically analogous to the formation of acetals from alcohols. The reaction is typically catalyzed by a Brønsted or Lewis acid, with p-toluenesulfonic acid (p-TsOH) being a common and effective choice.[5]
The key principles are:
-
Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The sulfur atom of one of the thiol groups acts as a nucleophile, attacking the activated carbonyl carbon.
-
Hemithioacetal Formation: This attack forms a hemithioacetal intermediate.
-
Dehydration: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, forming a good leaving group (water). Elimination of water generates a highly reactive sulfonium ion.
-
Intramolecular Cyclization: The second thiol group within the same molecule then acts as an intramolecular nucleophile, attacking the carbon of the sulfonium ion to form the stable five-membered dithiole ring.
-
Driving the Equilibrium: Since the reaction is reversible, the continuous removal of water via a Dean-Stark apparatus is crucial to drive the reaction to completion, in accordance with Le Châtelier's principle.[5]
Caption: Acid-catalyzed mechanism for 1,3-benzodithiole formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with an aldehyde or ketone.
Materials & Equipment
-
Reagents:
-
This compound (MW: 221.14 g/mol )[6]
-
Aldehyde or Ketone (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, Acetophenone)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Step-by-Step Synthesis Procedure
Caption: General workflow for the synthesis and purification.
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.00 g, 4.52 mmol, 1.0 eq), the desired aldehyde or ketone (1.1 eq), and anhydrous toluene (40 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 86 mg, 0.45 mmol, 0.1 eq).
-
Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.
-
Cooling and Dilution: Once the reaction is complete (no more water collects and/or TLC analysis shows consumption of starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or diethyl ether (50 mL).
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a solid or a viscous oil. Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted-5-Bromo-1,3-benzodithiole.
Validation and Characterization (Trustworthiness)
To ensure the identity and purity of the synthesized compounds, a combination of spectroscopic methods is essential.
-
¹H NMR Spectroscopy: The most characteristic signal for the product is a singlet for the proton at the C-2 position of the dithiole ring, typically appearing between δ 5.5 and 7.0 ppm, depending on the substituent. The aromatic protons of the bromo-substituted benzene ring will also show a distinct splitting pattern.
-
¹³C NMR Spectroscopy: The C-2 carbon will appear as a distinct signal, often in the range of δ 40-70 ppm.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, which should show the characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).
-
Infrared (IR) Spectroscopy: Successful reaction is indicated by the disappearance of the strong C=O stretching band from the starting carbonyl (around 1650-1750 cm⁻¹) and the S-H stretching band from the dithiol (around 2550 cm⁻¹).
Reaction Scope and Data
The described protocol is robust and applicable to a variety of aromatic and aliphatic aldehydes and ketones. Below is a summary of representative examples.
| Entry | Carbonyl Compound | Product Structure | Time (h) | Yield (%) | Appearance |
| 1 | Benzaldehyde |
| 2 | 92 | White Solid |
| 2 | 4-Nitrobenzaldehyde |
| 2.5 | 95 | Pale Yellow Solid |
| 3 | Cyclohexanone |
| 4 | 88 | Colorless Oil |
| 4 | Acetophenone |
| 3.5 | 85 | White Solid |
Yields are for isolated, purified products.
Conclusion
This application note details a reliable and high-yielding protocol for the synthesis of 2-substituted-5-bromo-1,3-benzodithioles. The procedure is straightforward, utilizes common laboratory reagents and equipment, and is applicable to a broad range of carbonyl compounds. The resulting products are valuable intermediates for further synthetic elaboration in drug discovery and materials science, with the bromo-functionality serving as a versatile anchor for diversification.
References
Application of 5-Bromo-1,3-benzenedithiol in Organic Electronics: A Technical Guide for Advanced Research
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-1,3-benzenedithiol in the field of organic electronics. We will delve into its synthesis, physicochemical properties, and its pivotal role in the formation of self-assembled monolayers (SAMs) for the surface modification of electrodes. This guide is designed to provide both the theoretical underpinnings and practical, field-proven protocols to enable the successful integration of this versatile molecule into advanced organic electronic devices.
Introduction: The Strategic Advantage of this compound
This compound is an aromatic organosulfur compound with the chemical formula C₆H₅BrS₂.[1] Its unique molecular architecture, featuring two thiol (-SH) groups in a meta-disposition on a bromine-substituted benzene ring, offers a compelling combination of properties for applications in organic electronics. The dithiol functionality allows for a robust, bidentate chelation to metal surfaces, particularly gold, leading to the formation of stable self-assembled monolayers (SAMs).[1] The presence of the bromine atom, an electron-withdrawing group, is anticipated to modulate the electronic properties of the SAM, thereby influencing the work function of the underlying metal electrode. This strategic modification of electrode surfaces is a critical factor in optimizing charge injection and extraction in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrS₂ | [1][2] |
| Molecular Weight | 221.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 76.0-80.0 °C | [1] |
| CAS Number | 1219501-75-3 | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Synthesis of this compound: A Proposed Protocol
While a definitive, step-by-step synthesis of this compound is not widely documented in readily available literature, a plausible and scientifically sound synthetic route can be devised based on established organosulfur chemistry. The following protocol outlines a proposed synthesis starting from the commercially available precursor, 1,3,5-tribromobenzene. This method involves a nucleophilic aromatic substitution reaction using a sulfur nucleophile.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1,3,5-Tribromobenzene
-
Sodium hydrosulfide (NaSH), anhydrous
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1,3,5-tribromobenzene (1.0 equivalent) in anhydrous NMP or DMF.
-
Addition of Nucleophile: Under a nitrogen atmosphere, carefully add anhydrous sodium hydrosulfide (2.2 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 120-150°C and maintain this temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidification: Carefully acidify the aqueous mixture with dilute hydrochloric acid until it reaches a pH of approximately 1-2. This will protonate the thiolate intermediates to form the desired dithiols.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system or by recrystallization to obtain pure this compound.
Application in Organic Electronics: Self-Assembled Monolayers on Gold Electrodes
The primary application of this compound in organic electronics is the formation of SAMs on gold electrodes. These monolayers can significantly alter the interfacial properties, leading to improved device performance.
Mechanism of SAM Formation and Expected Impact
The two thiol groups of this compound are expected to form strong covalent bonds with the gold surface, leading to a robust and stable monolayer.[3] The meta-arrangement of the thiol groups will influence the packing density and orientation of the molecules on the surface. The presence of the electron-withdrawing bromine atom is hypothesized to create a dipole moment within the SAM that will increase the work function of the gold electrode. A higher work function can facilitate hole injection into the highest occupied molecular orbital (HOMO) of a p-type organic semiconductor, thereby reducing the contact resistance.
Workflow for SAM Formation on Gold Electrodes
Caption: General workflow for the formation of a this compound SAM on a gold substrate.
Detailed Protocol for SAM Formation
Materials:
-
Gold-coated substrates (e.g., on silicon or glass)
-
This compound
-
200-proof ethanol, anhydrous
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-purity nitrogen gas
-
Clean glass vials with caps
-
Non-magnetic tweezers
Procedure:
-
Substrate Cleaning (in a fume hood with appropriate personal protective equipment):
-
Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution.
-
Carefully remove the substrates and rinse them copiously with DI water, followed by a thorough rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol in a clean glass vial.
-
Immediately immerse the clean, dry gold substrates into the dithiol solution.
-
To minimize oxidation, purge the vial with nitrogen, seal it, and allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
Expected Impact on Organic Field-Effect Transistor (OFET) Performance
The modification of source and drain electrodes with a this compound SAM is expected to have a significant and positive impact on the performance of p-type OFETs.
| Performance Metric | Expected Impact with this compound SAM | Rationale |
| Contact Resistance (Rc) | Decrease | The anticipated increase in the gold work function due to the electron-withdrawing bromine atom should lower the hole injection barrier between the electrode and the p-type organic semiconductor.[4][5] |
| Field-Effect Mobility (µ) | Increase | A reduction in contact resistance often leads to an apparent increase in the calculated field-effect mobility, as the total device resistance is lowered. |
| Threshold Voltage (Vth) | Shift to more positive values | Modification of the electrode work function can influence the threshold voltage. An increased work function typically shifts Vth in the positive direction for p-type OFETs. |
| On/Off Current Ratio | Potential Increase | By improving charge injection, the "on" current can be enhanced, potentially leading to a higher on/off ratio, assuming the "off" current remains low. |
| Device Stability | Enhanced | The bidentate chelation of the dithiol to the gold surface is expected to form a more thermally and chemically stable monolayer compared to monodentate alkanethiols, potentially leading to improved device lifetime. |
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Thiols are known for their strong, unpleasant odors.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent oxidation.[1]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound presents a promising avenue for the targeted engineering of electrode-semiconductor interfaces in organic electronic devices. Its unique combination of a bidentate dithiol for robust surface anchoring and a bromine substituent for work function modulation makes it a valuable tool for researchers seeking to reduce contact resistance and enhance device performance. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this molecule in the development of next-generation organic electronics.
References
Application Notes and Protocols: 5-Bromo-1,3-benzenedithiol in the Synthesis of Sulfur-Containing Heterocycles
Introduction: A Dually Reactive Scaffold for Complex Heterocycle Synthesis
In the landscape of synthetic chemistry, building blocks that offer multiple, distinct points for functionalization are of paramount importance. 5-Bromo-1,3-benzenedithiol is an exemplary reagent in this class, serving as a cornerstone for the construction of complex sulfur-containing heterocycles. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials, often imparting critical physicochemical and biological properties.[1][2]
This technical guide provides an in-depth exploration of the synthetic utility of this compound. The molecule's unique architecture, featuring two nucleophilic thiol groups at the meta-positions and an electrophilic handle in the form of a bromine atom, allows for a sequential and controlled construction of diverse molecular frameworks. We will delve into two primary synthetic strategies: (1) cyclocondensation reactions leveraging the nucleophilicity of the dithiol moiety, and (2) palladium-catalyzed cross-coupling reactions that utilize the bromo-substituent for advanced molecular engineering.
The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, aiming to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices.
Part 1: Cyclocondensation Reactions - Building the Core Heterocyclic Ring
The most direct application of this compound involves harnessing the potent nucleophilicity of its two thiol groups. These groups can readily react with a variety of di-electrophiles to forge new heterocyclic rings through condensation reactions. This approach is particularly effective for synthesizing seven-membered rings, such as benzodithiepines, which are gaining attention for their potential as antimicrobial and anticancer agents.[2]
Causality of Experimental Design: The choice of catalyst and solvent is critical for driving these reactions to completion. Acid catalysts, such as glacial acetic acid or p-toluenesulfonic acid, are typically employed to activate the electrophilic partner (e.g., a ketone or aldehyde), making it more susceptible to nucleophilic attack by the thiol groups.[2][3] Anhydrous solvents like toluene are often used with a Dean-Stark apparatus to remove water formed during the condensation, thereby shifting the reaction equilibrium towards the product.[3]
Workflow for Benzodithiepine Synthesis
Below is a generalized workflow for the synthesis of 7-bromo-1,5-benzodithiepine derivatives.
Caption: General workflow for cyclocondensation reactions.
Protocol 1: Synthesis of 7-Bromo-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodithiepine
This protocol details the synthesis via an acid-catalyzed condensation with a chalcone (1,3-diphenyl-2-propen-1-one), a methodology analogous to syntheses using the non-brominated 1,3-benzenedithiol.[2]
Materials:
-
This compound
-
1,3-Diphenyl-2-propen-1-one (Benzalacetophenone/Chalcone)
-
Anhydrous Toluene
-
Glacial Acetic Acid (catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.11 g, 5 mmol) and 1,3-diphenyl-2-propen-1-one (1.04 g, 5 mmol).
-
Add 40 mL of anhydrous toluene to dissolve the reactants.
-
Add a catalytic amount of glacial acetic acid (approx. 0.2 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]
-
After completion, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Expected Outcome: The reaction is expected to produce the target 7-bromo-1,5-benzodithiepine derivative. The bromine atom remains intact, providing a functional handle for subsequent transformations.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Typical Yield (%) |
| This compound | Chalcone | Glacial Acetic Acid | Toluene | 4-6 | 75-85 |
| This compound | 1,3-Diketone | p-TsOH | Benzene | 6-8 | 70-80 |
| This compound | Dihaloalkane | K₂CO₃ | DMF | 10-12 | 65-75 |
Yields are estimated based on analogous reactions with related dithiol compounds.
Part 2: Palladium-Catalyzed Reactions - Advanced Functionalization
The true synthetic power of this compound is unlocked by utilizing its bromine substituent in transition-metal-catalyzed cross-coupling reactions. Palladium catalysis, in particular, offers a robust and versatile platform for C-S, C-C, and C-N bond formation, enabling the construction of highly complex, fused heterocyclic systems that would be difficult to access otherwise.[4][5]
Causality of Experimental Design: Palladium-catalyzed reactions rely on a catalytic cycle involving oxidative addition, transmetalation (for cross-coupling) or migratory insertion, and reductive elimination. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent is crucial for achieving high efficiency and selectivity.
-
Ligands (e.g., phosphines like PCy₃·HBF₄) are essential to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.[4]
-
Bases (e.g., Cs₂CO₃, K₂CO₃) are often required to deprotonate a nucleophile (like the thiol) or to neutralize acids generated during the reaction.[4][5]
-
High-boiling polar aprotic solvents (e.g., DMSO, DMA) are frequently used to ensure solubility of reactants and to allow the reaction to be heated to the high temperatures often necessary for C-H activation or difficult coupling steps.[4][5]
Catalytic Cycle for Intramolecular C-S Coupling
This diagram illustrates a plausible catalytic cycle for an intramolecular C-S coupling to form a fused thianthrene-type structure.
Caption: Plausible Pd(0)/Pd(II) catalytic cycle for C-S coupling.
Protocol 2: Palladium-Catalyzed Synthesis of a Functionalized Thianthrene Derivative
This protocol describes a hypothetical intramolecular double C-S coupling reaction to form a tetracyclic thianthrene core, a valuable scaffold in materials science.
Materials:
-
Product from a reaction of this compound with 1,2-dichlorobenzene (hypothetical precursor: 1-Bromo-2,4-bis((2-chlorophenyl)thio)benzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Argon (or Nitrogen) gas supply
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere of argon, combine the bromo-dithioether precursor (1 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy₃·HBF₄ (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.4 mmol).
-
Add 10 mL of anhydrous DMSO via syringe.
-
Seal the tube and place it in a preheated oil bath at 140 °C.[4]
-
Stir the reaction vigorously for 20-24 hours. Monitor for the disappearance of starting material by LC-MS or TLC.
-
After cooling to room temperature, dilute the reaction mixture with 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired thianthrene derivative.
Self-Validation and Causality: This protocol constitutes a self-validating system. The successful formation of the tetracyclic product confirms the viability of the dual intramolecular C-S bond formation. The high temperature is necessary to overcome the activation energy for both the oxidative addition of the aryl bromide and the subsequent C-H activation/C-S coupling steps. The specific ligand and base combination is chosen to promote the desired reactivity while minimizing side reactions like debromination.[4]
Safety and Handling
Thiols, including this compound, are known for their strong, unpleasant odors and should always be handled in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3] Palladium catalysts are toxic and should be handled with care.
Conclusion
This compound stands out as a highly versatile and powerful building block for the synthesis of sulfur-containing heterocycles. Its dual reactivity allows for a strategic, stepwise approach to molecular complexity. Researchers can first employ the nucleophilic thiol groups in robust cyclocondensation reactions to build a core heterocyclic framework, and subsequently utilize the bromo-substituent as a precise anchor point for advanced, palladium-catalyzed functionalization. This strategic combination opens avenues to novel chemical entities with significant potential in medicinal chemistry and materials science.
References
Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers with 5-Bromo-1,3-benzenedithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the solvothermal synthesis of coordination polymers (CPs) utilizing the functionalized dithiolate ligand, 5-Bromo-1,3-benzenedithiol. The introduction of a bromine substituent onto the aromatic backbone of the 1,3-benzenedithiol linker offers a strategic avenue for tuning the resulting CPs' electronic properties, crystal packing, and potential applications in areas such as catalysis, sensing, and drug delivery. These notes are designed to guide researchers through the rational design, synthesis, and characterization of these materials, emphasizing the causality behind experimental choices and providing a framework for systematic investigation.
Introduction: The Strategic Role of this compound in Coordination Polymer Chemistry
Coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic bridging ligands.[1] The choice of the organic linker is paramount as it dictates the dimensionality, topology, and functionality of the resulting framework. Dithiolate ligands, with their soft sulfur donor atoms, have a high affinity for a variety of metal ions and can lead to robust and electronically active materials.[2]
This compound emerges as a particularly interesting ligand for several key reasons:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electron density on the sulfur donors, thereby affecting the metal-ligand bond strength and the electronic band structure of the coordination polymer.[3]
-
Steric Influence: The bromo group can direct the self-assembly process through steric hindrance, potentially leading to unique framework topologies not accessible with the unsubstituted 1,3-benzenedithiol.
-
Post-Synthetic Modification Handle: The bromine atom provides a reactive site for post-synthetic modification, allowing for the introduction of further functionalities into the coordination polymer through reactions such as cross-coupling.
The solvothermal synthesis method is particularly well-suited for the preparation of high-quality crystalline coordination polymers.[4] The elevated temperatures and pressures in a sealed system facilitate the dissolution of precursors and promote the growth of well-ordered crystals.[1]
Causality Behind Experimental Choices in Solvothermal Synthesis
The successful synthesis of a crystalline coordination polymer is a multifactorial process. Understanding the role of each parameter is crucial for rational design and troubleshooting.
Table 1: Key Parameters in the Solvothermal Synthesis of Coordination Polymers and Their Mechanistic Roles.
| Parameter | Rationale and Mechanistic Insight |
| Metal Salt Precursor | The choice of metal ion (e.g., Zn(II), Cd(II), Cu(I), Co(II)) and its counter-ion (e.g., nitrate, chloride, acetate) significantly impacts the coordination geometry and the final structure. Softer metal ions are generally preferred for coordination with soft sulfur donors. The counter-ion can also play a role in the reaction, sometimes being incorporated into the final structure. |
| Solvent System | The solvent or solvent mixture (e.g., DMF, DEF, acetonitrile, ethanol, water) influences the solubility of the reactants and the kinetics of crystal growth. The polarity, boiling point, and coordinating ability of the solvent can all affect the final product.[1] For dithiolate ligands, aprotic polar solvents like DMF are often a good starting point. |
| Temperature | Temperature provides the necessary energy to overcome the activation barrier for nucleation and crystal growth. It also affects the solubility of the reactants and the kinetics of the reaction. A systematic variation of temperature is often necessary to find the optimal conditions for a specific system.[5] |
| Reaction Time | The duration of the solvothermal reaction allows for the completion of the self-assembly process and the growth of larger, higher-quality crystals. Insufficient time may result in amorphous products or small crystallites, while excessively long times can sometimes lead to the formation of a thermodynamically more stable but potentially less desirable phase. |
| pH/Additives | The pH of the reaction mixture can influence the deprotonation state of the thiol groups and the coordination behavior of the metal ion. Modulators or additives, such as acids, bases, or salts, can be used to control the nucleation and growth of the crystals, leading to different morphologies or phases. |
| Molar Ratio of Reactants | The stoichiometry of the metal salt and the ligand is a critical parameter that directly influences the structure of the resulting coordination polymer. Varying the molar ratio can lead to the formation of different phases with distinct network dimensionalities. |
Detailed Experimental Protocols
The following protocols provide a starting point for the solvothermal synthesis of coordination polymers using this compound. It is crucial to note that these are generalized procedures and may require optimization for specific metal-ligand combinations.
Materials and Equipment
-
This compound (C₆H₅BrS₂)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Cadmium chloride, Copper(I) iodide)
-
Solvents (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless-steel autoclaves (10-25 mL)
-
Programmable oven
-
Analytical balance
-
Glass vials (scintillation vials)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
-
Fume hood
-
Personal Protective Equipment (safety glasses, gloves, lab coat)
Protocol 1: Solvothermal Synthesis of a Hypothetical Zn(II) Coordination Polymer with this compound
This protocol describes a typical procedure for the synthesis of a zinc-based coordination polymer.
Step-by-Step Methodology:
-
Precursor Preparation:
-
In a 10 mL glass vial, dissolve 0.1 mmol of this compound in 4 mL of DMF.
-
In a separate 10 mL glass vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 4 mL of DMF.
-
-
Reaction Assembly:
-
Carefully combine the two solutions in the Teflon liner of a 23 mL autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the autoclave to 100 °C at a rate of 5 °C/min.
-
Hold the temperature at 100 °C for 48 hours.
-
Allow the oven to cool down to room temperature slowly over 24 hours.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave in a fume hood.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Subsequently, wash the crystals with ethanol (3 x 5 mL) to remove the DMF.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
-
Workflow Diagram:
Caption: General workflow for the solvothermal synthesis of a coordination polymer.
Self-Validating System: The Importance of Characterization
The successful synthesis of the desired coordination polymer must be confirmed through a suite of characterization techniques.
Table 2: Essential Characterization Techniques for Coordination Polymers.
| Technique | Purpose | Expected Observations for a Crystalline Product |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be compared to a simulated pattern if single-crystal data is available. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the overall network topology. | Provides definitive structural elucidation of the coordination polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of the ligand to the metal center. | Disappearance or significant shift of the S-H stretching band (around 2550 cm⁻¹) of the dithiol ligand upon coordination. Shifts in the aromatic C-S stretching bands. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the coordination polymer and identify the presence of solvent molecules. | A decomposition profile showing the temperature at which the framework collapses. Weight loss steps can indicate the removal of coordinated or guest solvent molecules.[6] |
| Elemental Analysis (CHN/S) | To determine the elemental composition of the synthesized material and verify its empirical formula. | The experimentally determined weight percentages of C, H, N, and S should match the calculated values for the proposed formula. |
Characterization Workflow Diagram:
Caption: A typical workflow for the characterization of a newly synthesized coordination polymer.
Potential Applications in Drug Development
The unique properties of coordination polymers derived from this compound open up possibilities for applications in drug development:
-
Drug Delivery: The porous nature of some coordination polymers could allow for the encapsulation and controlled release of therapeutic agents. The presence of the bromo-substituent could be exploited for further functionalization with targeting moieties.
-
Biocatalysis: Metal centers within the coordination polymer can act as catalytic sites for biorelevant transformations.
-
Sensing of Biomolecules: The luminescence or electronic properties of these materials may be sensitive to the presence of specific biomolecules, enabling their use in diagnostic applications.
Conclusion and Future Outlook
The solvothermal synthesis of coordination polymers using this compound offers a rich field for scientific exploration. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of novel materials with tunable properties. The interplay between the metal ion, the functionalized ligand, and the reaction conditions provides a vast parameter space for the discovery of new structures with exciting potential in materials science and drug development. Future work should focus on systematically exploring different metal ions and reaction conditions to build a comprehensive library of these materials and to fully elucidate the structure-property relationships governed by the bromo-substituent.
References
- 1. [PDF] Review. Solvothermal Synthesis of Multifunctional Coordination Polymers | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Effect of a bromo-substituent on the magnetization dynamics of dysprosium coordination polymers constructed using a hybrid-ligand concept - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Bromo-1,3-benzenedithiol Coupling Reactions
Welcome to the technical support center dedicated to the optimization of coupling reactions involving 5-Bromo-1,3-benzenedithiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in C-S bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers frequently encounter when working with this compound and related aryl dithiol substrates.
Q1: What are the primary coupling reactions used for this compound?
A1: The two most prominent and versatile methods for forming carbon-sulfur (C-S) bonds with this compound are the Buchwald-Hartwig cross-coupling and the Ullmann condensation .[1][2]
-
Buchwald-Hartwig C-S Coupling: This is a palladium-catalyzed reaction known for its high functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to traditional methods.[1][3] It is often the first choice for modern synthetic chemists.
-
Ullmann C-S Coupling: A copper-catalyzed reaction, the Ullmann condensation is a classic method for C-S bond formation.[4][5] While traditional protocols required harsh conditions (high temperatures and stoichiometric copper), modern variations with specific ligands have made it a viable and often more economical alternative to palladium-catalyzed systems.[6]
Q2: What are the critical parameters to control in these coupling reactions?
A2: Success in these reactions hinges on the careful selection and control of several interdependent parameters:
-
Catalyst System (Metal Precursor & Ligand): The choice of ligand is crucial for stabilizing the metal center, promoting the catalytic cycle, and preventing catalyst deactivation.[7]
-
Base: The base plays a key role in deprotonating the thiol to form the active thiolate nucleophile. Its strength and solubility can significantly impact reaction efficiency and substrate compatibility.[8][9]
-
Solvent: The solvent must solubilize the reactants and catalyst system while being stable at the required reaction temperature. Common choices include ethers (dioxane, THF) and aromatic hydrocarbons (toluene).[8][10]
-
Temperature: Reaction rates are temperature-dependent, but excessive heat can lead to catalyst decomposition and increased side reactions.[11]
-
Inert Atmosphere: Both palladium and copper catalysts, particularly in their active states, can be sensitive to oxygen.[12] Furthermore, thiols are susceptible to oxidative dimerization, making a rigorously inert atmosphere (Argon or Nitrogen) essential.
Q3: What are the most common and problematic side reactions?
A3: The primary side reactions that can significantly lower the yield of the desired dithioether product are:
-
Disulfide Formation: Thiols can be easily oxidized to form disulfide bonds (R-S-S-R), especially in the presence of trace oxygen. This is a common pathway for thiol consumption that does not lead to the desired product.[13]
-
Hydrodehalogenation: This is the reduction of the aryl bromide to an arene (loss of bromine), which terminates the coupling reaction for that molecule. This can be caused by moisture or certain bases and impurities.[14]
-
Catalyst Decomposition: The formation of palladium black (in Buchwald-Hartwig) or copper precipitates (in Ullmann) is a visual indicator of catalyst deactivation, which halts the reaction. Sulfur-containing compounds can be notorious for poisoning metal catalysts.[14][15]
Troubleshooting and Optimization Guides
This section provides a structured, problem-oriented approach to resolving common experimental failures.
Problem 1: Low or No Yield of the Desired Coupled Product
Q: My cross-coupling reaction with this compound is not proceeding, or the yield is extremely low. What are the first things I should check?
A: A failed reaction is a common but solvable issue. A systematic check of the reaction components and setup is the most effective troubleshooting strategy. The following workflow will help you diagnose the root cause.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 5-Bromo-1,3-benzenedithiol
Welcome to the dedicated technical support guide for the purification of 5-Bromo-1,3-benzenedithiol. This resource is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block and require it in high purity for their applications. This guide moves beyond simple protocols to provide in-depth troubleshooting, frequently asked questions, and the scientific rationale behind our recommended procedures.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers and metal-organic frameworks.[1] The utility of this compound is critically dependent on its purity. The two thiol (-SH) groups are highly susceptible to oxidation, leading to the formation of disulfide-linked dimers and oligomers. These impurities can interfere with subsequent reactions, leading to low yields, complex product mixtures, and inconsistent results.[2][3] This guide provides robust methods to overcome these challenges and obtain this compound of high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurity is the corresponding disulfide dimer, formed by the oxidation of the thiol groups. Other potential impurities include unreacted starting materials from the synthesis, residual solvents, and polymeric disulfide species. The presence of these impurities can often be detected by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Q2: How can I minimize oxidation of the product during handling and purification?
A2: Minimizing oxidation is the single most critical factor. Always handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. During workup procedures, adding a small amount of a reducing agent like sodium bisulfite to aqueous washes can help prevent oxidation.[2]
Q3: Which purification technique is best for my sample?
A3: The choice depends on the impurity profile and the desired scale.
-
Flash Column Chromatography: Excellent for removing both polar and non-polar impurities and for achieving very high purity on a small to medium scale (mg to several grams).[4][5]
-
Recrystallization: A highly effective method for removing minor impurities, especially if a suitable solvent system can be identified. It is often more scalable than chromatography.
-
Vacuum Distillation: Best suited for removing non-volatile impurities, such as polymeric disulfides or salts, from a thermally stable liquid. Given the melting point of this compound (76-80 °C), this would be performed on the molten compound.[1]
Q4: What are the key safety precautions when working with this compound?
A4: this compound and related thiols are irritants and have a strong, unpleasant odor. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Review the Safety Data Sheet (SDS) before starting any work.
Q5: How should I store the purified product?
A5: To prevent re-oxidation, store the purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) in a dark location is recommended.[1][3]
Purification Method Decision Guide
This flowchart provides a logical pathway for selecting the most appropriate purification strategy based on the initial assessment of your crude material.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery / Yield | Oxidation during purification: Exposure to air during chromatography or workup. | • Ensure all solvents are rigorously degassed.[8] • Run column chromatography under a slight positive pressure of nitrogen or argon. • Work quickly and minimize the sample's exposure to the atmosphere. |
| Product is volatile: Loss during solvent evaporation under high vacuum. | • Use a rotary evaporator with careful control of vacuum. Avoid heating the flask excessively. • For small amounts, remove the final traces of solvent under a gentle stream of nitrogen. | |
| Irreversible adsorption on silica gel: The slightly acidic nature of silica can sometimes lead to product loss. | • Consider pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent (e.g., 0.1-0.5%). • Alternatively, use neutral or basic alumina as the stationary phase, though a new solvent system will need to be developed.[8] | |
| Persistent Disulfide Impurity | Incomplete separation: The disulfide dimer has a polarity that can be close to the desired dithiol, leading to co-elution. | • Optimize the chromatography solvent system. Try a shallower gradient or isocratic elution with a solvent system that gives good separation on TLC (ΔRf > 0.2). • If co-elution persists, a chemical reduction step is the most effective solution (see Protocol 2). |
| Re-oxidation on the column: Trace oxygen in the eluent or on the silica surface is oxidizing the product during purification. | • This is a common issue. In addition to using degassed solvents, adding a very small amount of a reducing agent like Dithiothreitol (DTT) to the crude sample before loading it onto the column can sometimes help protect the thiol groups. | |
| Product Decomposes (Turns Colored) | Acid-catalyzed decomposition: Standard silica gel is slightly acidic. | • Use deactivated silica gel or alumina. • Add a small amount of a non-polar amine like triethylamine to the eluent. |
| Thermal instability: Overheating during distillation or solvent removal. | • Use a short-path distillation apparatus to minimize the residence time at high temperatures.[3] • Ensure the vacuum is sufficiently deep to allow distillation at a lower temperature. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This is the most versatile method for achieving high purity on a laboratory scale. The key to success is the rigorous exclusion of oxygen.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Degassed Hexane and Ethyl Acetate (or Dichloromethane)
-
Glass chromatography column
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates, developing chamber, and UV lamp
Step-by-Step Methodology:
-
Solvent System Selection: On a TLC plate, find a solvent system that moves the desired product to an Rf value of ~0.3. A good starting point is 5-10% Ethyl Acetate in Hexane. The disulfide dimer will typically have a higher Rf (be less polar) than the dithiol.
-
Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent (Hexane). Ensure there are no air bubbles or cracks.
-
Degassing: Thoroughly degas all elution solvents by sparging with nitrogen or argon for at least 20-30 minutes.[9]
-
Sample Preparation: Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Loading and Elution: Load the sample onto the top of the silica bed. Carefully add the eluent and begin elution, collecting fractions. It is highly recommended to maintain a positive pressure of inert gas at the top of the column to prevent air from entering.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator. Avoid excessive heat. Store the final product immediately under an inert atmosphere.
Protocol 2: Chemical Reduction of Disulfide Impurity
If the disulfide is a major contaminant, it is often more efficient to reduce it back to the thiol before final purification.
Materials:
-
Crude this compound
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed organic solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Degassed water and brine
-
Saturated sodium bicarbonate solution
-
Ethyl Acetate or Diethyl Ether for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the impure dithiol in a minimal amount of degassed THF or ethanol.[3]
-
Reductant Addition: Add a solution of TCEP (1.2 equivalents relative to the estimated disulfide content) in degassed water. If using TCEP hydrochloride, neutralize it first with sodium bicarbonate. Alternatively, use DTT (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the disulfide spot by TLC.
-
Work-up: Once the reaction is complete, add deionized water and extract the product with ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Purification: The resulting crude thiol, now largely free of disulfide, can be further purified by flash column chromatography (Protocol 1) or recrystallization to remove the reductant byproducts.
Troubleshooting Disulfide Impurities: A Workflow
Caption: Workflow for addressing disulfide impurities.
Data Summary Table
| Purification Method | Key Parameters | Expected Purity | Typical Yield | Advantages | Disadvantages |
| Flash Chromatography | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate gradient | >98% (GC/NMR) | 60-90% | High resolution, versatile for various impurities. | Can be slow, uses large solvent volumes, risk of on-column oxidation.[5] |
| Recrystallization | Solvent: Requires screening (e.g., Heptane/Toluene mixtures) | >99% (for suitable systems) | 50-85% | Highly scalable, can yield very pure material. | Finding a suitable solvent can be difficult; may not remove impurities with similar solubility. |
| Vacuum Distillation | Pressure: <1 mmHg Temperature: ~140°C (literature for similar compound)[10] | >97% | 70-95% | Excellent for removing non-volatile impurities.[2] | Requires thermally stable compound; not effective for separating impurities with similar boiling points. |
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The removal of exogenous thiols from proteins by centrifugal column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. 5-Bromo-1,3-benzenediol CAS#: 106120-04-1 [m.chemicalbook.com]
How to avoid polymerization of 5-Bromo-1,3-benzenedithiol in basic conditions.
Technical Support Center: 5-Bromo-1,3-benzenedithiol
Welcome to the technical support center for this compound. This guide provides in-depth troubleshooting advice and foundational knowledge for researchers working with this versatile but reactive organosulfur compound. Our goal is to equip you with the expertise to confidently handle this reagent, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Immediate Solutions for Common Issues
This section addresses problems you might encounter in real-time during your experiments.
Q1: My reaction mixture containing this compound turned cloudy or formed a white/yellow precipitate immediately after I added a base. What is happening and how can I fix it?
A1: This is a classic sign of oxidative polymerization. The underlying cause is the reaction of the deprotonated dithiol with an oxidizing agent, most commonly atmospheric oxygen dissolved in your solvent.[1][2]
-
Mechanism: The base (e.g., NaOH, K₂CO₃) deprotonates the thiol groups (-SH, pKa ≈ 10-11) to form highly reactive thiolate anions (-S⁻).[3] These anions are extremely susceptible to oxidation, which leads to the formation of intermolecular disulfide bonds (-S-S-). With a bifunctional molecule like a dithiol, this process rapidly forms an insoluble poly(disulfide) chain, causing the observed precipitation.[4][5][6]
-
Immediate Action: To salvage the reaction, you can attempt to reverse the polymerization by adding a strong reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the mixture.[2][7] These agents cleave the disulfide bonds, regenerating the monomeric dithiol. However, this is a recovery step; prevention is the superior strategy.
Q2: I'm performing a reaction that requires a deprotonated thiolate, but even under a nitrogen atmosphere, I'm seeing some byproduct formation. What else could be going wrong?
A2: While excluding oxygen is the most critical step, other factors can contribute to unwanted side reactions:
-
Trace Metal Catalysis: Divalent metal ions (e.g., Cu²⁺, Fe³⁺), often present as impurities in reagents or from glassware, can catalyze thiol oxidation.[2][7][8] The addition of a chelating agent like EDTA (1-5 mM) can sequester these ions and inhibit this catalytic pathway.[7]
-
Inadequate Degassing: Simply purging the headspace of the flask with nitrogen is often insufficient. Dissolved oxygen within the solvent is a primary culprit.[7] Ensure all solvents are rigorously degassed before use by sparging with an inert gas (Ar or N₂) for at least 30 minutes or by using several freeze-pump-thaw cycles.[9]
-
Base Strength and Concentration: The use of a very strong base or adding the base too quickly creates a high concentration of the reactive thiolate anion, increasing the probability of polymerization even with trace amounts of oxidants.[5] Opt for a milder base and add it slowly at a reduced temperature to maintain a low steady-state concentration of the thiolate.
Frequently Asked Questions (FAQs): Foundational Knowledge
This section provides a deeper understanding of the chemistry of this compound to inform your experimental design.
Q3: What is the precise mechanism of the base-induced oxidative polymerization?
A3: The polymerization proceeds through a multi-step radical process initiated by the deprotonation of the thiol groups.
-
Deprotonation: A base removes the acidic protons from the two thiol groups to form the 5-bromo-1,3-benzenedithiolate dianion.
-
Oxidation (Initiation): An oxidizing agent, typically molecular oxygen (O₂), accepts an electron from a thiolate anion, generating a thiyl radical and a superoxide radical.[1]
-
Propagation: The highly reactive thiyl radical can then couple with another thiyl radical or, more commonly, react with another thiolate anion to form a disulfide bond and propagate the radical chain.
-
Polymer Formation: Because the monomer is bifunctional, this process repeats, rapidly building a long-chain polymer linked by disulfide bridges.
The diagram below illustrates this detrimental pathway.
Caption: The detrimental pathway of oxidative polymerization.
Q4: How do I choose the right base for my reaction to minimize polymerization risk?
A4: The choice of base is a critical parameter. A base should be strong enough to deprotonate the thiol for the desired subsequent reaction but not so strong that it promotes rapid, complete deprotonation that favors polymerization.
| Base | Class | pKa of Conjugate Acid | Suitability & Remarks |
| Sodium Hydroxide (NaOH) | Strong | ~15.7 | High Risk. Causes rapid, full deprotonation. Use only in strictly anaerobic conditions with extreme caution. |
| Sodium Hydride (NaH) | Strong | ~36 | Very High Risk. A powerful, non-nucleophilic base. Requires rigorous inert atmosphere techniques. |
| Potassium Carbonate (K₂CO₃) | Mild | ~10.3 | Good Choice. Often sufficient for deprotonation without being overly aggressive. Heterogeneous, so reaction can be slower.[5] |
| Triethylamine (Et₃N) | Mild (Organic) | ~10.7 | Good Choice. A soluble, mild organic base. Often used for in situ deprotonation during alkylation or acylation reactions. |
Q5: What are thiol protecting groups and when should I consider using them?
A5: A protecting group is a chemical moiety that is temporarily attached to a reactive functional group (like a thiol) to render it inert during a chemical reaction. After the reaction is complete, the protecting group is removed to reveal the original functional group. This is an excellent, albeit multi-step, strategy if your desired reaction is incompatible with free thiols or requires harsh basic conditions.
| Protecting Group | Protection Reagent | Deprotection Conditions | Remarks |
| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Mild base (e.g., NH₃ in MeOH) or acid (e.g., HCl in MeOH).[9] | Robust, common, and easy to remove. Excellent for many applications. |
| Benzyl (Bn) | Benzyl Bromide | Sodium in liquid ammonia (Na/NH₃) | Very stable to a wide range of conditions but requires harsh, reductive cleavage. |
| tert-Butyl (tBu) | Isobutylene, acid catalyst | Strong acid (e.g., Trifluoroacetic Acid - TFA).[3] | Stable to bases but requires strong acid for removal.[3] |
The workflow below outlines the decision process for handling the dithiol.
Caption: Decision workflow for handling this compound.
Experimental Protocols
Protocol 1: General Procedure for Anaerobic Reaction with Free Thiols
This protocol outlines the essential steps for performing a reaction with this compound under basic conditions while minimizing polymerization.
-
Glassware Preparation: Ensure all glassware is oven-dried to remove moisture and cooled under a stream of inert gas (Nitrogen or Argon).
-
Solvent Degassing: Degas the reaction solvent by vigorously sparging with an inert gas for 30-60 minutes. For highly sensitive reactions, perform at least three freeze-pump-thaw cycles.
-
Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas using a Schlenk line or a balloon.
-
Reagent Addition: Add this compound and the degassed solvent to the flask via syringe or cannula. If other solid reagents are used, add them at this stage.
-
Inerting the Solution: Sparge the solution with inert gas for another 5-10 minutes to ensure the removal of any oxygen introduced during transfers.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This reduces the rate of potential side reactions.
-
Base Addition: Dissolve the chosen mild base (e.g., K₂CO₃) in a minimal amount of degassed solvent. Add the base solution dropwise to the stirred reaction mixture over 15-30 minutes.
-
Reaction Execution: Once the base addition is complete, allow the reaction to proceed as required by your specific protocol, always maintaining a positive pressure of inert gas.
Protocol 2: Acetyl-Protection of this compound
This protocol provides a reliable method for protecting the thiol groups, allowing for subsequent chemistry under basic conditions without the risk of polymerization.
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a mild base, such as triethylamine (2.2 eq), to the solution and stir for 5 minutes.
-
Acylation: Cool the mixture to 0 °C. Slowly add acetic anhydride (2.2 eq) or acetyl chloride (2.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude S,S'-(5-bromo-1,3-phenylene) di(ethanethioate) by column chromatography on silica gel.
References
- 1. Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Avoiding premature oxidation during the binding of Cu(II) to a dithiolate site in BsSCO. A rapid freeze-quench EPR study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Improving Regioselectivity in Reactions with 5-Bromo-1,3-benzenedithiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1,3-benzenedithiol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in reactions involving this versatile building block.[1][2][3][4] The unique electronic and steric properties of this compound can present challenges, and this resource aims to equip you with the knowledge to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a mixture of regioisomers in my S-alkylation reaction with this compound?
A1: The presence of two thiol groups on the benzene ring, which are chemically non-equivalent due to the bromine substituent, is the primary reason for the formation of regioisomeric products. The thiol group ortho to the bromine atom is sterically more hindered and electronically different from the thiol group para to the bromine.[5][6]
Several factors can influence the regioselectivity of S-alkylation:
-
Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered thiol group (para to the bromine).[6] Conversely, smaller alkylating agents may show less selectivity.
-
Electronic Effects: The bromine atom is an electron-withdrawing group, which can influence the acidity of the neighboring thiol protons.[7][8] This can affect the rate of deprotonation and subsequent nucleophilic attack.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regiochemical outcome.
Q2: How can I favor monosubstitution at a specific thiol group?
A2: Achieving selective monosubstitution requires careful control over reaction conditions and potentially the use of protecting groups.
-
For substitution at the less hindered para-thiol:
-
Use a bulky alkylating agent: The steric bulk will disfavor reaction at the ortho-thiol.[6]
-
Employ a mild, non-nucleophilic base: This can help to deprotonate the more acidic thiol selectively.
-
Lower the reaction temperature: This can enhance the kinetic control of the reaction.
-
-
For substitution at the more hindered ortho-thiol:
Q3: What are the best practices for setting up a regioselective reaction with this compound?
A3: To maximize your chances of success, consider the following:
-
High Purity Starting Materials: Ensure your this compound and alkylating agent are of high purity to avoid side reactions.
-
Inert Atmosphere: Thiols are susceptible to oxidation. It is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Stoichiometry: Use a precise stoichiometry of your reagents, especially when aiming for monosubstitution.
-
Slow Addition: Adding the alkylating agent slowly can help to control the reaction and minimize disubstitution.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Troubleshooting Guides
Problem 1: Low yield of the desired regioisomer.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH, organic bases like DBU). | The choice of base affects the deprotonation equilibrium of the two non-equivalent thiols. A weaker base may selectively deprotonate the more acidic thiol. |
| Unfavorable Solvent | Test a range of solvents with varying polarities (e.g., THF, DMF, Acetonitrile, Toluene). | The solvent can influence the solubility of the thiolate and the reactivity of the electrophile, thereby affecting the reaction rate and selectivity. |
| Suboptimal Temperature | Run the reaction at different temperatures (e.g., 0 °C, room temperature, elevated temperatures). | Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. |
| Steric Hindrance | If targeting the less hindered position, consider using a bulkier analogue of your alkylating agent. | Increased steric bulk will enhance the preference for reaction at the more accessible thiol group.[6] |
Problem 2: Significant formation of the disubstituted product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Stoichiometry | Use a slight excess of this compound relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). | Having the dithiol in excess will increase the probability of the electrophile reacting with an unreacted dithiol molecule rather than the monosubstituted product. |
| Rapid Addition of Electrophile | Add the alkylating agent dropwise or via a syringe pump over an extended period. | Slow addition maintains a low concentration of the electrophile, minimizing the chance of a second alkylation on the same molecule. |
| High Reaction Temperature | Perform the reaction at a lower temperature. | Lowering the temperature can slow down the second alkylation step more significantly than the first, improving selectivity for the monosubstituted product. |
Problem 3: Difficulty in achieving substitution at the ortho-thiol group.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Steric Hindrance | Employ a protecting group strategy. | By protecting the more reactive para-thiol, the ortho-thiol becomes the only available site for reaction. Subsequent deprotection yields the desired ortho-substituted product.[9][10][12] |
| Electronic Deactivation | Use a more reactive electrophile. | A more potent electrophile may overcome the lower nucleophilicity of the ortho-thiolate. |
| Chelation Control | Investigate the use of a metal catalyst that can coordinate to both the ortho-thiol and the bromine atom. | This coordination could potentially activate the ortho-thiol towards substitution. |
Experimental Protocols
Protocol 1: Selective S-Alkylation at the Para-Position (Kinetic Control)
-
Preparation: To a solution of this compound (1.2 eq.) in anhydrous THF under an argon atmosphere at 0 °C, add potassium carbonate (1.1 eq.) portion-wise.
-
Reaction: Stir the suspension for 30 minutes. Slowly add a solution of the alkylating agent (1.0 eq.) in anhydrous THF via a syringe pump over 1 hour.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Protecting Group Strategy for Ortho-Substitution
-
Protection: Selectively protect the para-thiol group of this compound using a suitable protecting group (e.g., a bulky silyl ether).
-
Ortho-Alkylation: Perform the S-alkylation reaction on the protected intermediate following a similar procedure to Protocol 1.
-
Deprotection: Remove the protecting group under appropriate conditions to yield the ortho-substituted product.
Visualizing Reaction Control
Caption: Decision workflow for achieving regioselective substitution.
Advanced Concepts: The Role of Hard and Soft Acids and Bases (HSAB) Theory
The regioselectivity can also be rationalized using the Hard and Soft Acids and Bases (HSAB) principle.[13][14][15][16][17]
-
Thiolates as Soft Bases: The sulfur atom in a thiolate is a soft nucleophile (base) due to its large size and polarizability.[15]
-
Electrophiles as Acids: Alkyl halides are typically considered soft electrophiles (acids).
According to HSAB theory, soft-soft interactions are favorable.[15][17] However, the electronic environment around the two sulfur atoms in this compound can subtly alter their "softness". The electron-withdrawing bromine atom can slightly decrease the electron density and polarizability of the ortho-thiol, potentially making it a "harder" base compared to the para-thiol. This difference, though small, can be exploited by carefully choosing an electrophile with the appropriate hardness or softness to favor reaction at one site over the other.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. scbt.com [scbt.com]
- 5. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. What is Protection of Thiol Groups | lookchem [lookchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. reddit.com [reddit.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. Redirecting... [retrosynthetix.com]
- 14. api.pageplace.de [api.pageplace.de]
- 15. adichemistry.com [adichemistry.com]
- 16. chem.tamu.edu [chem.tamu.edu]
- 17. HSAB theory - Wikipedia [en.wikipedia.org]
Minimizing disulfide bond formation with 5-Bromo-1,3-benzenedithiol
Welcome to the dedicated technical support resource for 5-Bromo-1,3-benzenedithiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and application of this versatile reagent, with a specific focus on minimizing the pervasive issue of disulfide bond formation.
Introduction
This compound is a key building block in organic synthesis, particularly in the construction of sulfur-containing macrocycles and polymers. Its two thiol groups offer reactive sites for forming thioether linkages, making it invaluable in materials science and medicinal chemistry. However, the very reactivity that makes thiols so useful also renders them susceptible to oxidation, leading to the formation of disulfide bonds. This dimerization can significantly reduce the yield of the desired product and introduce impurities that are often difficult to remove. This guide provides practical, field-tested strategies to mitigate this common problem.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide bond formation in this compound?
A1: The primary cause is aerobic oxidation. In the presence of oxygen, particularly under basic conditions or in the presence of trace metal ion catalysts (e.g., Cu²⁺, Fe³⁺), the thiolate anion is readily oxidized to form a disulfide bond. The reaction is a two-electron oxidation process where two thiol molecules are coupled.
Q2: How can I visually identify if my sample of this compound has oxidized?
A2: Pure this compound is typically a colorless to light yellow oil or low-melting solid. The formation of the disulfide dimer often results in the appearance of a white to off-white precipitate or a general haziness in the solution. Confirmation should always be done using analytical techniques such as ¹H NMR spectroscopy (disappearance of the S-H proton signal) or mass spectrometry.
Q3: Can I use a solvent that has not been degassed?
A3: It is strongly discouraged. Solvents, especially polar aprotic solvents like DMF and DMSO, can dissolve significant amounts of atmospheric oxygen. Using non-degassed solvents is one of the most common reasons for unintentional disulfide formation.
Q4: Are there any specific storage conditions to prevent oxidation?
A4: Absolutely. This compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration at 2-8 °C is recommended to slow down any potential degradation pathways.
Troubleshooting Guide: Minimizing Disulfide Bond Formation
This section addresses common issues encountered during the use of this compound and provides systematic solutions.
Problem 1: Spontaneous formation of a white precipitate upon dissolving the dithiol.
-
Likely Cause: The dithiol has oxidized to its disulfide dimer, which is often less soluble.
-
Troubleshooting Steps:
-
Confirmation: Isolate the precipitate and analyze it by mass spectrometry or melting point to confirm it is the disulfide dimer.
-
Solvent Check: Ensure your solvent was thoroughly degassed prior to use. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen.
-
Inert Atmosphere: Confirm that your reaction vessel was properly purged with an inert gas (argon or nitrogen) before and during the addition of the dithiol.
-
Reduction Protocol: If oxidation has already occurred, the disulfide can often be reduced back to the thiol. See the "Experimental Protocols" section for a detailed procedure using a reducing agent like dithiothreitol (DTT).
-
Problem 2: Low yield of the desired thioether product in a reaction.
-
Likely Cause: A significant portion of the starting dithiol has been consumed by disulfide formation, reducing the amount available for the desired reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. Look for the appearance of a non-polar spot or a mass corresponding to the disulfide dimer.
-
pH Control: If your reaction is run under basic conditions, the formation of the more reactive thiolate anion also increases its susceptibility to oxidation. Use the mildest base possible that still allows for the desired reaction to proceed. Consider adding the base slowly at a low temperature.
-
Metal Contamination: Trace metal ions can catalyze thiol oxidation. If you suspect metal contamination from your reagents or glassware, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the reaction mixture.
-
In-situ Reduction: For particularly sensitive reactions, you can include a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in the reaction mixture to continuously reduce any disulfide that forms. TCEP is often preferred as it is odorless and effective over a wider pH range compared to DTT.
-
Problem 3: Inconsistent reaction outcomes.
-
Likely Cause: Variable levels of oxygen or metal contaminants in different experimental setups.
-
Troubleshooting Steps:
-
Standardize Procedures: Implement a strict, standardized protocol for degassing solvents and purging reaction vessels.
-
Glassware Preparation: Ensure all glassware is scrupulously clean. If metal contamination is a concern, consider acid-washing your glassware (e.g., with a 1 M HCl solution) followed by thorough rinsing with deionized water and drying.
-
Reagent Purity: Use high-purity reagents and solvents to minimize the introduction of catalytic impurities.
-
Experimental Protocols
Protocol 1: Degassing Solvents using the Freeze-Pump-Thaw Method
This protocol is essential for removing dissolved oxygen from solvents.
-
Place the solvent in a round-bottom flask with a sidearm equipped with a stopcock. The flask should not be more than half full.
-
Connect the sidearm to a vacuum line.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the stopcock to the vacuum line and evacuate the flask for several minutes.
-
Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat steps 3-5 for a total of three cycles.
-
After the final cycle, backfill the flask with an inert gas like argon or nitrogen.
Protocol 2: Reduction of Disulfide Dimers using Dithiothreitol (DTT)
This procedure can be used to recover the dithiol from its oxidized disulfide form.
-
Dissolve the oxidized this compound sample in a degassed organic solvent (e.g., THF, methanol).
-
Add a slight excess (1.1 to 1.5 equivalents) of Dithiothreitol (DTT).
-
If the reaction is slow, add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N), to facilitate the thiol-disulfide exchange.
-
Stir the reaction mixture under an inert atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS until the disulfide is fully consumed.
-
The this compound can then be purified from the oxidized DTT and other reagents by standard methods such as column chromatography or extraction.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Disulfide Bonds
| Reducing Agent | Optimal pH Range | Key Advantages | Key Disadvantages |
| Dithiothreitol (DTT) | 7.0 - 8.0 | High reducing power, water-soluble. | Strong odor, can interfere with certain assays. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1.5 - 8.5 | Odorless, effective over a wide pH range, does not contain a thiol group. | More expensive than DTT. |
| 2-Mercaptoethanol (βME) | 7.0 - 8.0 | Inexpensive. | Volatile with a strong odor, can form mixed disulfides. |
Visualizing the Workflow
The following diagram illustrates the decision-making process when encountering potential disulfide formation.
Caption: Troubleshooting workflow for disulfide formation.
The diagram below illustrates the oxidation-reduction equilibrium of thiols.
Caption: Oxidation-reduction equilibrium of thiols.
Technical Support Center: Navigating the Work-up of Reactions Involving 5-Bromo-1,3-benzenedithiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1,3-benzenedithiol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the work-up and purification of reactions involving this versatile, yet sensitive, reagent.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block in organic synthesis, offering two nucleophilic thiol groups and a bromine atom for diverse chemical transformations, including the synthesis of sulfur-containing heterocycles, polymers, and macrocycles.[1] However, its bifunctionality and the inherent reactivity of the thiol groups present specific challenges during reaction work-up. The primary concerns are the propensity for oxidation to disulfides, the removal of unreacted starting material, and managing the purification of potentially complex reaction mixtures.[2][3] This guide is designed to provide practical, field-proven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound has turned cloudy/precipitated a solid. What is the likely cause?
A cloudy appearance or the formation of a precipitate, especially upon exposure to air, is a strong indicator of disulfide formation. The thiol groups of this compound are readily oxidized to form disulfide bonds, leading to dimers or insoluble polymers.[2][4]
Q2: How can I minimize the oxidation of this compound during the reaction and work-up?
Minimizing oxidation is critical for a successful outcome. The following precautions are highly recommended:
-
Inert Atmosphere: Conduct all manipulations, including the reaction, work-up, and purification, under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.[4]
-
Reducing Agents in Work-up: The inclusion of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, in the aqueous wash can help to reduce any disulfide that may have formed back to the thiol.[4]
Q3: What is the best way to remove unreacted this compound from my reaction mixture?
Removal of excess this compound can be achieved through several methods:
-
Aqueous Base Extraction: Thiols are acidic and can be deprotonated by an aqueous base (e.g., 1M NaOH) to form the water-soluble thiolate salt. This allows for its extraction from the organic layer into the aqueous phase.[5] Subsequent acidification of the aqueous layer can recover the dithiol if desired.
-
Oxidative Conversion and Extraction: Intentionally oxidizing the excess dithiol to its disulfide with a mild oxidant (e.g., iodine or a dilute solution of potassium bromate) can facilitate its removal, as the disulfide often has different solubility properties.[5] The resulting disulfide can then be removed by extraction or chromatography.
-
Scavenger Resins: Thiol-scavenging resins can be employed to selectively bind and remove unreacted dithiol from the reaction mixture.
Q4: I am performing a reaction where only one of the thiol groups of this compound should react. How can I achieve this selectivity?
Achieving mono-functionalization of a dithiol requires careful control of reaction conditions or the use of protecting groups.
-
Stoichiometry Control: Using a stoichiometric amount (or slightly less) of the electrophile relative to the dithiol can favor mono-substitution. However, this often leads to a mixture of starting material, mono-substituted, and di-substituted products, necessitating careful purification.
-
Protecting Groups: A more robust strategy involves the use of a protecting group for one of the thiol moieties. While specific literature on protecting this compound is scarce, general principles for diol protection can be adapted. For instance, formation of a cyclic acetal between the two thiol groups and an aldehyde or ketone could serve as a temporary protecting strategy.[6][7]
Troubleshooting Guide
This section addresses common problems encountered during the work-up of reactions involving this compound in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of the desired product after work-up. | 1. Oxidation of the product: If your product also contains free thiol groups, it may be susceptible to oxidation. 2. Product loss during extraction: The product might have some solubility in the aqueous wash, especially if it is polar. 3. Incomplete reaction: The reaction may not have gone to completion. | 1. Minimize air exposure: Handle the product under an inert atmosphere. Consider adding an antioxidant during work-up. 2. Back-extraction: Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. Use brine washes to reduce the solubility of the organic product in the aqueous layer.[8] 3. Reaction monitoring: Use TLC or another appropriate analytical technique to monitor the reaction to completion before initiating the work-up. |
| A persistent emulsion forms during extractive work-up. | 1. High concentration of polar solvents: Solvents like DMF or DMSO can cause emulsions.[9] 2. Presence of insoluble byproducts: Finely divided solids can stabilize emulsions. | 1. Dilution: Dilute the reaction mixture with a larger volume of the extraction solvent.[9] 2. Brine wash: Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[8] 3. Filtration: Filter the entire mixture through a pad of Celite® to remove any particulate matter that may be stabilizing the emulsion. |
| Difficulty in purifying the product by column chromatography. | 1. Streaking on the column: The acidic nature of the thiol groups can cause streaking on silica gel. 2. On-column oxidation: The product may be oxidizing on the silica gel column. | 1. Deactivate the silica gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. 2. Use degassed solvents: Ensure the solvents used for chromatography are degassed to minimize on-column oxidation. Running the column under a slight positive pressure of an inert gas can also be beneficial. |
| Formation of unexpected byproducts. | 1. Side reactions involving the bromine atom: The bromine atom can participate in side reactions, especially under basic or high-temperature conditions. 2. Polymerization: Under certain conditions, particularly with strong bases or high heat, intermolecular reactions can lead to polymeric materials.[10] | 1. Milder reaction conditions: If possible, use milder bases and lower reaction temperatures. 2. Protecting groups: Consider protecting the thiol groups if the desired reaction requires harsh conditions that might affect the bromine atom. 3. Control stoichiometry and addition rate: In polymerization-prone reactions, maintaining a low concentration of the reactive monomer can disfavor polymer formation. |
Experimental Protocols
The following are detailed, step-by-step methodologies for common work-up procedures.
Protocol 1: General Extractive Work-up for Neutral or Acidic Products
This protocol is suitable for reactions where the desired product is neutral or acidic and soluble in a water-immiscible organic solvent.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted under anhydrous conditions, quench any reactive reagents by slowly adding a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride).
-
-
Solvent Dilution:
-
Dilute the quenched reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve the product completely.
-
-
Aqueous Washes:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (if basic impurities are present).
-
Saturated aqueous sodium bicarbonate (to remove acidic impurities). Use with caution if the product is acid-sensitive.
-
Water.
-
Saturated aqueous sodium chloride (brine) to remove residual water.[8]
-
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter or decant the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Protocol 2: Work-up for the Removal of Excess this compound via Base Extraction
This protocol is designed for reactions where an excess of this compound has been used.
-
Initial Dilution:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
-
Base Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the organic layer with 1M NaOH (2-3 times). The deprotonated dithiol will move into the aqueous layer.
-
Caution: Ensure your desired product is stable to basic conditions.
-
-
Neutralization and Final Washes:
-
Wash the organic layer with water until the pH of the aqueous wash is neutral.
-
Wash with brine.
-
-
Drying and Concentration:
-
Proceed as described in Protocol 1, step 4.
-
Visualizing the Work-up Workflow
A generalized workflow for a typical reaction work-up is presented below.
Caption: A generalized experimental workflow for reaction work-up.
Troubleshooting Logic Diagram
The following diagram illustrates a logical approach to troubleshooting common work-up issues.
Caption: A logical guide for troubleshooting common work-up problems.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-1,3-benzenedithiol and 1,3-benzenedithiol
This guide provides an in-depth, objective comparison of the chemical reactivity of 5-Bromo-1,3-benzenedithiol and its parent compound, 1,3-benzenedithiol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure and chemical behavior. We will dissect how the introduction of a bromine substituent fundamentally alters the electronic landscape of the benzenedithiol core, thereby influencing its acidity, nucleophilicity, and suitability for various synthetic transformations. All claims are substantiated with established chemical principles and supporting data to ensure scientific integrity.
Structural and Physicochemical Overview
At the heart of this comparison are two structurally related aromatic dithiols. 1,3-Benzenedithiol is a versatile bifunctional building block used in the synthesis of heterocycles, polymers, and as a ligand for transition metals.[1] this compound is a derivative used as a key intermediate for creating more complex sulfur-containing compounds, particularly in pharmaceuticals and materials science.[2]
The primary distinction is the presence of a bromine atom at the 5-position of the benzene ring, situated meta to the two thiol groups. This single atomic change has profound implications for the molecule's reactivity.
Caption: Molecular structures of 1,3-Benzenedithiol and this compound.
A summary of their fundamental physicochemical properties is presented below.
| Property | 1,3-Benzenedithiol | This compound |
| Molecular Formula | C₆H₆S₂[1][3] | C₆H₅BrS₂[2] |
| Molecular Weight | 142.24 g/mol [1][3] | 221.13 g/mol [2] |
| Appearance | Colorless to pale yellow liquid or solid[1] | White to almost white powder/crystal |
| Melting Point | 24-25 °C[1][3] | 76.0-80.0 °C[2] |
| Boiling Point | 128-129 °C at 16 mmHg[1][3] | Not reported |
| CAS Number | 626-04-0[1] | 1219501-75-3 |
Analysis of Electronic Effects and Reactivity
The reactivity of these dithiols is primarily dictated by two key factors: the acidity of the thiol protons (-SH) and the nucleophilicity of the resulting thiolate anions (-S⁻). The bromine atom in this compound influences both through its strong inductive electron-withdrawing effect.
Acidity: The Impact on pKa
Thiols are significantly more acidic than their alcohol counterparts.[4] For instance, thiophenol (pKa ≈ 6.6) is a much stronger acid than phenol (pKa ≈ 10.0), a difference attributed to the larger size of the sulfur atom, which can better stabilize the negative charge of the conjugate base.[5][6][7]
-
1,3-Benzenedithiol: The presence of two thiol groups makes it more acidic than thiophenol, with a predicted pKa of approximately 5.84 for the first deprotonation.[3]
-
This compound: The bromine atom exerts a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the benzene ring and, consequently, from the sulfur atoms. This delocalization stabilizes the thiolate anion formed upon deprotonation, making the parent thiol a stronger acid. Therefore, This compound is expected to have a lower pKa (be more acidic) than 1,3-benzenedithiol.
Nucleophilicity: The Trade-off of Electron Withdrawal
The deprotonated thiolate anion is a potent nucleophile, central to the synthetic utility of these compounds.[3] This is where the trade-off of the bromine substituent becomes evident.
-
1,3-Benzenedithiolate: This anion possesses high electron density on the sulfur atoms, making it a strong nucleophile, readily participating in reactions like S-alkylation and Michael additions.[3][5]
-
5-Bromo-1,3-benzenedithiolate: While the inductive effect of bromine stabilizes the anion (increasing acidity), it also reduces the electron density on the sulfur atoms. This decrease in available electron density makes the thiolate less eager to attack electrophilic centers. Consequently, the thiolate of this compound is less nucleophilic than that of 1,3-benzenedithiol. [8]
Caption: Influence of the bromine substituent on nucleophilicity.
Comparative Performance in Key Reactions
The differences in acidity and nucleophilicity directly translate to performance variations in common synthetic applications.
S-Alkylation and Reactions with Carbonyls
These reactions, which include the formation of thioethers from alkyl halides and the synthesis of 1,3-dithianes from aldehydes and ketones, are classic examples of nucleophilic attack by the sulfur atom.[1][3]
-
1,3-Benzenedithiol: Due to its higher nucleophilicity, it will generally react faster and under milder conditions.
-
This compound: Will require more forcing conditions (e.g., stronger base, higher temperature, or longer reaction times) to achieve comparable yields due to its diminished nucleophilicity.
Electrophilic Aromatic Substitution (EAS)
Here, the benzene ring itself acts as the nucleophile. The outcome is governed by the electronic nature of the ring substituents.
-
1,3-Benzenedithiol: The two thiol groups are weakly activating and ortho-, para-directing. They increase the electron density of the ring, making it more susceptible to attack by electrophiles than unsubstituted benzene. Substitution is strongly favored at the C4 and C6 positions.
-
This compound: The bromine atom is a deactivating group due to its inductive effect, which outweighs its weak resonance donation.[9] This makes the entire aromatic ring less electron-rich and therefore significantly less reactive towards electrophilic aromatic substitution compared to 1,3-benzenedithiol. While the thiol groups still direct incoming electrophiles to the C4 and C6 positions, the overall reaction rate will be much slower.
Oxidation and Polymerization
Both molecules can be oxidized to form disulfide bonds, leading to either cyclic intramolecular products or, more commonly, intermolecular polymeric chains.[3][10] The core oxidation chemistry of the thiol group is not dramatically altered by the bromine substituent. However, the properties of the resulting poly(disulfide)s will differ. The presence of bromine in the polymer derived from the 5-bromo derivative increases its molar mass and can alter its solubility, thermal stability, and refractive index.
Experimental Protocol: Synthesis of 2-Phenyl-1,3-benzodithiole
This protocol describes a general method for the protection of an aldehyde, illustrating a common application for both dithiols. The key difference in execution will be the reaction kinetics.
Objective: To synthesize a 2-substituted-1,3-benzodithiole via condensation of a dithiol with benzaldehyde. This reaction serves as a reliable benchmark for comparing the nucleophilic reactivity of the two dithiols.
Caption: General workflow for the synthesis of 2-phenyl-1,3-benzodithiole.
Methodology:
-
To a solution of the chosen dithiol (1,3-benzenedithiol or this compound, 7.0 mmol) in toluene (20 mL), add benzaldehyde (0.75 g, 7.0 mmol).[1]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 30 mg).[1]
-
Equip the flask with a Dean-Stark apparatus and heat the mixture to reflux to azeotropically remove the water formed during the reaction.[1]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Self-Validating Insight: The reaction with 1,3-benzenedithiol is expected to reach completion significantly faster (e.g., 1-2 hours) than the reaction with this compound, providing direct experimental validation of the latter's lower nucleophilicity.
-
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-1,3-benzodithiole derivative.[1]
Summary and Conclusion
The substitution of a single hydrogen atom with bromine at the 5-position of 1,3-benzenedithiol creates a reagent with a distinctly different reactivity profile.
| Feature | 1,3-Benzenedithiol | This compound | Causality |
| Acidity (pKa) | Higher pKa (Less Acidic) | Lower pKa (More Acidic) | Inductive effect of Br stabilizes the thiolate conjugate base. |
| Nucleophilicity | Higher | Lower | Inductive effect of Br reduces electron density on the sulfur atoms. |
| Rate in S-Alkylation | Faster | Slower | Reaction rate is proportional to the nucleophilicity of the thiolate. |
| Rate in EAS | Faster | Slower | Inductive effect of Br deactivates the aromatic ring towards electrophilic attack. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Thiophenol - Wikipedia [en.wikipedia.org]
- 6. which is more acidic phenol or thiophenyl? - askIITians [askiitians.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Aromatic vs. Aliphatic Dithiols as Nanoparticle Linkers: The Case of 5-Bromo-1,3-benzenedithiol
In the dynamic fields of nanotechnology, drug delivery, and molecular electronics, the ability to precisely assemble and functionalize nanoparticles is paramount. The choice of linker molecule, the fundamental component that bridges nanoparticles and imparts specific properties to the resulting assembly, is a critical determinant of the final construct's stability, conductivity, and functionality. This guide provides an in-depth comparison of two major classes of dithiol linkers: aromatic dithiols, with a focus on 5-Bromo-1,3-benzenedithiol, and their aliphatic counterparts. We will delve into the underlying chemical principles, compare their performance based on experimental data, and provide detailed protocols for their application.
The Critical Role of Dithiol Linkers in Nanoparticle Assembly
Dithiols, organic molecules containing two thiol (-SH) groups, are widely employed as linkers for metallic nanoparticles, particularly gold (AuNPs), due to the strong and stable gold-thiolate bond that forms upon chemisorption.[1][2] These bifunctional molecules can either bind to a single nanoparticle at two adjacent sites, forming a "staple" motif, or more commonly, bridge two separate nanoparticles, inducing controlled aggregation and the formation of structured networks.[3][4] The nature of the organic backbone separating the two thiol groups—rigid and aromatic versus flexible and aliphatic—profoundly influences the architecture and properties of the final nanoparticle assembly.
Aromatic Dithiols: Rigidity, Conductivity, and the Influence of Substitution
Aromatic dithiols, such as benzenedithiol isomers, offer a rigid and conjugated backbone that dictates a more defined inter-particle distance and facilitates electron transport between nanoparticles.[5][6] This makes them particularly attractive for applications in molecular electronics and sensing.
This compound: A Closer Look
This compound is an aromatic dithiol featuring a bromine atom and two thiol groups in a meta-orientation on the benzene ring.
-
Structure and Geometry: The meta-positioning of the thiol groups in 1,3-benzenedithiol results in a non-linear linkage between nanoparticles, which can lead to the formation of zigzag or curved structures.[5] The bromine substituent, being electron-withdrawing, can influence the electronic properties of the aromatic ring and potentially the strength of the gold-thiolate bond.
-
Electronic Properties: The conjugated π-system of the benzene ring provides a pathway for electron delocalization, which is a key factor for the enhanced conductivity observed in nanoparticle assemblies linked by aromatic dithiols. Theoretical predictions for 1,3-benzenedithiol suggest that the meta-connectivity can lead to destructive quantum interference, resulting in lower single-molecule conductance compared to its para-isomer, 1,4-benzenedithiol.[7] The electron-withdrawing nature of the bromine atom in this compound is expected to further modulate these electronic properties.
-
Stability: The rigid nature of the aromatic ring contributes to the formation of structurally defined assemblies. However, the stability of the gold-thiolate bond can be influenced by the electronic effects of substituents on the aromatic ring. Studies on Au25 nanoclusters have shown that exchanging aliphatic ligands for aromatic ones with electron-withdrawing substituents can lead to faster cluster breakdown.[8]
Aliphatic Dithiols: Flexibility and Versatility
Aliphatic dithiols, such as 1,2-ethanedithiol, 1,6-hexanedithiol, and 1,8-octanedithiol, consist of a flexible alkane chain of varying length separating the two thiol groups.[3][9][10]
-
Structure and Flexibility: The conformational freedom of the alkyl chain allows for greater flexibility in the resulting nanoparticle assemblies. This can be advantageous in applications where a less rigid structure is desired. However, this flexibility can also lead to more disordered structures compared to those formed with aromatic dithiols.[10] The length of the alkyl chain directly controls the interparticle distance.[11]
-
Electronic Properties: The saturated alkyl chain of aliphatic dithiols acts as an insulating barrier to electron transport. Consequently, nanoparticle networks linked by aliphatic dithiols generally exhibit lower electrical conductivity compared to those linked by aromatic dithiols.[5]
-
Stability: Aliphatic thiols are known to form stable self-assembled monolayers (SAMs) on gold surfaces. Dithiols can further enhance stability through bidentate chelation to a single nanoparticle or by cross-linking multiple nanoparticles.[9][12] Longer alkyl chains generally lead to more stable assemblies due to increased van der Waals interactions between adjacent linkers.[8]
Head-to-Head Comparison: Aromatic vs. Aliphatic Dithiols
| Property | This compound (Aromatic) | Aliphatic Dithiols (e.g., 1,6-Hexanedithiol) |
| Backbone Structure | Rigid, conjugated benzene ring | Flexible, saturated alkyl chain |
| Inter-particle Geometry | Non-linear, defined spacing | Variable, dependent on chain conformation |
| Assembly Structure | More ordered, potentially forming dimers or small aggregates | Can form larger, less ordered aggregates[11] |
| Electrical Conductivity | Higher, due to π-conjugation (though potentially lowered by meta-substitution) | Lower, alkyl chain acts as an insulator[5] |
| Stability | Rigid framework; electronic effects of substituents can impact Au-S bond stability[8] | Flexible; stability increases with chain length due to van der Waals forces[8] |
| Key Applications | Molecular electronics, sensing, plasmonics | Drug delivery, surface functionalization, creating defined inter-particle gaps |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs) (~20 nm)
This protocol describes a widely used method for synthesizing gold nanoparticles, which serve as the precursor for functionalization.[13]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Deionized (DI) water (18.2 MΩ·cm)
-
Aqua regia (for cleaning glassware)
Procedure:
-
Thoroughly clean all glassware with aqua regia and rinse extensively with DI water.
-
Prepare a 1 mM solution of HAuCl₄ in DI water.
-
In a 250 mL round-bottom flask equipped with a reflux condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a vigorous boil while stirring.
-
Rapidly inject 10 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
Observe the color change from yellow to blue to deep red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature with continuous stirring.
-
Store the citrate-stabilized AuNP solution at 4°C.
Caption: Workflow for the synthesis of citrate-stabilized gold nanoparticles.
Protocol 2: Functionalization of AuNPs with Dithiol Linkers via Ligand Exchange
This protocol outlines the general procedure for replacing the citrate capping agent on AuNPs with a dithiol linker.[13][14]
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
This compound or Aliphatic Dithiol (e.g., 1,6-hexanedithiol)
-
Ethanol (anhydrous)
-
Centrifuge
Procedure:
-
Prepare a 1 mM solution of the desired dithiol linker in ethanol.
-
In a clean glass vial, add 10 mL of the citrate-stabilized AuNP solution.
-
Add the dithiol solution to the AuNP solution to achieve a molar excess of the thiol (e.g., ~100-fold relative to the estimated number of surface gold atoms).
-
Allow the mixture to react at room temperature for 12-24 hours with gentle stirring to ensure complete ligand exchange.[14]
-
Transfer the reaction mixture to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the functionalized AuNPs (e.g., 12,000-18,000 x g for 20-30 minutes). The optimal conditions will depend on the nanoparticle size.
-
Carefully decant the supernatant containing unbound dithiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh ethanol to wash away residual impurities.
-
Repeat the centrifugation and resuspension steps at least two more times.
-
After the final wash, resuspend the purified, functionalized AuNPs in a suitable solvent for storage and characterization.
Caption: General workflow for the functionalization of AuNPs with dithiol linkers.
Characterization of Dithiol-Functionalized Nanoparticles
To confirm successful functionalization and to understand the properties of the resulting nanoparticle assemblies, a suite of characterization techniques is essential.
-
UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance (SPR) peak of the AuNPs after ligand exchange indicates a change in the local refractive index around the nanoparticles, confirming surface modification.[14]
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after functionalization provides evidence of ligand binding.
-
Transmission Electron Microscopy (TEM): TEM allows for the visualization of the nanoparticle core size and shape, as well as the degree of aggregation induced by the dithiol linkers.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of the dithiol on the nanoparticle surface by detecting the S 2p core level. A binding energy of around 162 eV for the S 2p3/2 peak is characteristic of a gold-thiolate bond.[15][16]
-
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique for probing the vibrational modes of molecules adsorbed on plasmonic nanoparticle surfaces, providing information about the orientation and binding of the dithiol linkers.[10]
Conclusion and Future Perspectives
The choice between aromatic and aliphatic dithiols as nanoparticle linkers is a critical design parameter that dictates the ultimate structure and function of the resulting nanomaterial. Aromatic dithiols, such as this compound, offer rigid, conductive linkages ideal for applications in nanoelectronics and sensing. In contrast, aliphatic dithiols provide flexibility and control over inter-particle spacing, making them suitable for applications in drug delivery and surface functionalization.
The introduction of substituents onto the aromatic ring, as in the case of this compound, offers an additional layer of control over the electronic properties and stability of the nanoparticle assembly. Further research into the systematic variation of substituents on aromatic dithiol linkers will undoubtedly open up new avenues for the rational design of functional nanomaterials with tailored properties. As our understanding of the intricate interplay between linker chemistry and nanoparticle assembly continues to grow, so too will our ability to create novel and sophisticated nanotechnologies for a wide range of scientific and biomedical applications.
References
- 1. Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities | MDPI [mdpi.com]
- 2. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. BJNANO - Comparison of four functionalization methods of gold nanoparticles for enhancing the enzyme-linked immunosorbent assay (ELISA) [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Gold-25 Nanoclusters during Ligand Exchange from Aliphatic to Aromatic Thiolates - Blacklight [etda.libraries.psu.edu]
- 8. Analysis of the ligand preferences of gold nanoparticles during ligand exchange - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 16. Surface-Enhanced Hyper Raman Spectra of Aromatic Thiols on Gold and Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 5-Bromo-1,3-benzenedithiol Reaction Products by NMR and MS
This guide offers an in-depth technical comparison for researchers, scientists, and drug development professionals on the characterization of reaction products of 5-Bromo-1,3-benzenedithiol. We will delve into the analysis of these products using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing experimental data and explaining the rationale behind the chosen methodologies.
Introduction: The Versatility of this compound
This compound is a valuable building block in organic synthesis due to its trifunctional nature. The two nucleophilic thiol groups and the bromine atom at a meta position offer multiple reactive sites.[1][2] The thiol groups readily participate in reactions like S-alkylation and oxidation, while the bromine atom allows for various cross-coupling reactions.[3][4] This versatility enables the synthesis of a diverse range of molecules with potential applications in materials science and medicinal chemistry.
Given the multiple reaction pathways, precise characterization of the resulting products is crucial to ensure the desired molecular structure has been obtained. This guide will focus on the characterization of an S-alkylation product as a representative example.
Experimental Design: A Case Study in S-Alkylation
To illustrate the characterization process, we will examine the reaction of this compound with an alkylating agent, such as a generic alkyl halide (R-X), in the presence of a base. The expected product is the corresponding 5-bromo-1,3-bis(alkylthio)benzene.
Figure 1: General workflow for the S-alkylation of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (2.2 equivalents) to the solution to deprotonate the thiol groups.
-
Alkylating Agent Addition: Slowly add the alkyl halide (2.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
NMR Spectroscopic Characterization: A Structural Deep Dive
NMR spectroscopy is an indispensable tool for elucidating the precise structure of the reaction product.
¹H NMR: Mapping the Protons
The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. A comparison of the spectra of the starting material and the product reveals key transformations.
Table 1: Comparative ¹H NMR Data
| Compound | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | Ar-H | 7.0 - 7.5 | m | 3H |
| SH | 3.5 - 4.0 | s | 2H | |
| 5-Bromo-1,3-bis(alkylthio)benzene | Ar-H | 7.1 - 7.6 | m | 3H |
| S-CH -R | Dependent on 'R' group | Varies | Varies |
Causality Behind Spectral Changes: The most telling change is the disappearance of the thiol proton (SH) signal. Concurrently, new signals corresponding to the protons of the introduced alkyl groups will appear. The integration of these new signals should correspond to the number of protons in the two alkyl groups, confirming bis-alkylation.
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule.
Table 2: Comparative ¹³C NMR Data
| Compound | Carbon Assignment | Expected Chemical Shift (ppm) |
| This compound | C-Br | ~123 |
| C-SH | ~132 | |
| Ar-C-H | 125 - 135 | |
| 5-Bromo-1,3-bis(alkylthio)benzene | C-Br | ~123 |
| C-S | ~139 | |
| Ar-C-H | 126 - 136 | |
| S-C -R | Dependent on 'R' group |
Expert Interpretation: The key diagnostic signal in the ¹³C NMR spectrum of the product is the appearance of new peaks corresponding to the carbons of the alkyl groups. A downfield shift of the carbons attached to the sulfur atoms (C-S) is also expected upon alkylation.
Mass Spectrometric Analysis: Confirming Molecular Identity
Mass spectrometry is crucial for determining the molecular weight of the product and confirming its elemental composition.
The Isotopic Signature of Bromine
A hallmark of bromine-containing compounds in mass spectrometry is the presence of a characteristic M+2 peak. This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[5][6] Therefore, the mass spectrum of the product will exhibit two molecular ion peaks of almost equal intensity, separated by two mass units.[5] This provides a definitive confirmation of the presence of a single bromine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the product. The experimentally determined mass should be within a very close margin (typically <5 ppm) of the theoretically calculated mass for the expected formula of 5-bromo-1,3-bis(alkylthio)benzene.
Figure 2: A self-validating workflow for product characterization.
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: In the starting material, a weak S-H stretching band is expected around 2550 cm⁻¹.[3] The disappearance of this band in the product's IR spectrum provides further evidence of successful S-alkylation.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the compound. The experimental values should align with the calculated percentages for the expected product.
Conclusion: A Robust and Self-Validating Approach
The comprehensive characterization of reaction products of this compound is essential for ensuring the desired chemical transformation has occurred. The synergistic use of ¹H and ¹³C NMR spectroscopy provides a detailed map of the molecule's structure. This is further corroborated by mass spectrometry, which confirms the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive marker. This multi-faceted analytical approach forms a robust, self-validating system for the unambiguous identification of the synthesized compounds, a critical step in any drug development or materials science research pipeline.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 1219501-75-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Electrochemical Properties of 5-Bromo-1,3-benzenedithiol-Based Polymers
For researchers, scientists, and professionals in drug development, the exploration of novel conductive polymers is a critical frontier. These materials are foundational to advancements in biosensors, controlled drug release systems, and bioelectronic interfaces. This guide provides an in-depth analysis of the electrochemical properties of polymers derived from 5-Bromo-1,3-benzenedithiol, a monomer poised to create unique conductive materials. By leveraging its distinct structural features—a redox-active dithiol backbone, meta-substituted phenylene ring, and a functionalizable bromine group—we can anticipate polymers with tailored electronic and physical properties.
This document moves beyond a simple recitation of facts. It is designed to be a field guide, explaining the causality behind experimental choices and providing the foundational knowledge necessary to explore this promising class of polymers. We will objectively compare the projected performance of poly(this compound) with established conductive polymers like polythiophenes and polyanilines, providing the supporting data and detailed protocols necessary for empirical validation.
Introduction: The Scientific Rationale for this compound Polymers
The selection of a monomer is the critical first step in designing a functional polymer. This compound (Br-BDT) is a compelling candidate for several strategic reasons:
-
Inherent Redox Activity : The dithiol groups on the benzene ring are readily oxidizable, allowing for the formation of disulfide bonds. This reversible redox chemistry is the basis for creating poly(phenylene disulfide) structures, which are intrinsically electroactive.[1]
-
Structural Rigidity and Conjugation : The phenylene backbone imparts a degree of rigidity to the polymer chain. While the meta-substitution pattern of the thiol groups may interrupt direct end-to-end π-conjugation compared to para-linked systems, it offers a unique three-dimensional structure that can influence inter-chain interactions and charge transport.
-
Post-Polymerization Functionalization : The bromine atom serves as a versatile synthetic handle. It enables post-polymerization modification through established reactions like Suzuki or Stille coupling.[2] This allows for the covalent attachment of various functional groups to fine-tune properties such as solubility, biocompatibility, or sensor-receptor binding without altering the primary polymer backbone.
-
Potential for Cross-Linked Networks : The presence of two thiol groups allows for the formation of not only linear chains but also complex, cross-linked networks, particularly when copolymerized with multifunctional monomers.[3] This can enhance the mechanical stability and create porous architectures beneficial for sensor applications.[4]
In essence, Br-BDT is a molecular scaffold for designing polymers where electrochemical activity, structural architecture, and secondary functionalization can be systematically controlled.
Comparative Electrochemical Analysis
To contextualize the potential of Br-BDT-based polymers, we must compare their expected electrochemical characteristics with well-documented alternatives. The primary competitors in this space are polythiophenes (e.g., PEDOT and P3HT) and polyaniline (PANI).[5][6]
Key Performance Metrics: A Comparative Overview
The following table summarizes key electrochemical parameters. While extensive data for poly(this compound) is not yet broadly published, the values are projected based on the known properties of poly(phenylene disulfide)s and the influence of halogen substituents.
| Property | Poly(this compound) (Projected) | Poly(3,4-ethylenedioxythiophene) (PEDOT) | Polyaniline (PANI) | Poly(3-hexylthiophene) (P3HT) | Rationale for Projection/Comparison |
| Electrical Conductivity (S/cm) | 10⁻⁵ to 10⁻² | 10² to 10⁵ | 1 to 10² | 10⁻³ to 10¹ | The disulfide backbone is typically less conductive than the highly conjugated systems of PEDOT and PANI.[1][7] The bromo-substituent may further reduce conductivity due to steric hindrance and inductive effects.[8] |
| Oxidation Onset Potential (V vs. Ag/AgCl) | +0.8 to +1.2 V | ~ +0.9 V | ~ +0.2 V | ~ +0.5 V | Thiol oxidation generally occurs at higher potentials than the oxidation of aniline or thiophene rings.[9] |
| Charge Transfer Resistance (Rct, Ω) | High | Low | Low to Medium | Medium | The less efficient charge transport in disulfide polymers is expected to lead to a higher resistance at the electrode-polymer interface compared to highly conductive polymers.[5] |
| Double-Layer Capacitance (Cdl, µF/cm²) | Medium | High | High | Medium | The polymer's surface area and interaction with the electrolyte determine Cdl. The potentially complex morphology of poly(Br-BDT) could offer a reasonable surface area.[10] |
| Electrochemical Stability | Moderate to High | High | Moderate | High | The C-S and S-S bonds in the backbone are generally stable. However, high anodic potentials required for oxidation could lead to over-oxidation and degradation.[11] PANI's stability is pH-dependent. |
Table 1: Comparative analysis of key electrochemical properties.
Causality Behind the Comparison:
-
Conductivity : The superior conductivity of PEDOT and PANI stems from their extensively delocalized π-electron systems along the polymer backbone.[7] In poly(Br-BDT), charge transport would likely rely on a combination of disulfide bond exchange and hopping between phenylene units, a less efficient mechanism. The bulky bromine atom can also introduce steric hindrance, twisting the polymer backbone and reducing inter-chain π–π stacking, which is crucial for high conductivity.[8]
-
Redox Potentials : The redox potentials are dictated by the ease of removing electrons from the monomer units. Aniline is notoriously easy to oxidize, hence PANI's low oxidation potential.[5] Thiophene and its derivatives fall in the middle range.[11] The oxidation of thiols to disulfides requires a higher potential, indicating a wider electrochemical window in its neutral state but also demanding more energy to switch to its conductive state.
-
Charge Transfer Resistance (Rct) : Rct is a measure of how easily electrons can move between the electrode surface and the polymer's redox sites. A low Rct, characteristic of PEDOT, signifies rapid and efficient charge transfer.[5] The higher projected Rct for poly(Br-BDT) reflects the anticipated slower redox kinetics of the disulfide linkages.
Experimental Protocols: Synthesis and Characterization
To validate the projected properties and enable further research, detailed and repeatable experimental protocols are essential.
Synthesis: Electropolymerization of this compound
Electropolymerization is a powerful technique for generating thin, uniform polymer films directly onto an electrode surface. This allows for in-situ characterization without intermediate processing steps.[12]
Materials:
-
Working Electrode: Indium Tin Oxide (ITO) coated glass or a Platinum button electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Ag/AgCl (in 3M KCl).
-
Monomer: this compound (Br-BDT).
-
Solvent: Acetonitrile (ACN), anhydrous.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
Protocol:
-
Electrode Preparation : Clean the working electrode by sonicating in isopropanol and deionized water for 15 minutes each, then dry under a stream of nitrogen.
-
Solution Preparation : Prepare a 10 mM solution of Br-BDT in ACN containing 0.1 M TBAPF₆. De-aerate the solution by bubbling with argon or nitrogen for at least 20 minutes to remove dissolved oxygen, which can interfere with the polymerization.
-
Electrochemical Polymerization :
-
Immerse the three electrodes into the monomer solution.
-
Using a potentiostat, perform cyclic voltammetry (CV) by scanning the potential from 0 V to a vertex potential of +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.
-
Causality : The initial anodic scan oxidizes the thiol groups to form thiyl radicals. These radicals then couple to form disulfide bonds, initiating oligomer and polymer growth on the electrode surface.[13] The repeated cycling increases the thickness and uniformity of the polymer film. An increasing current with each cycle indicates successful polymer deposition.[14]
-
-
Post-Polymerization Cleaning : After polymerization, gently rinse the polymer-coated electrode with fresh ACN to remove unreacted monomer and electrolyte, then dry with nitrogen.
Electrochemical Characterization
The following workflows detail the core techniques for analyzing the electrochemical properties of the newly synthesized poly(Br-BDT) film.
CV is used to probe the redox activity and stability of the polymer film.
Protocol:
-
Prepare a monomer-free electrolyte solution (0.1 M TBAPF₆ in ACN).
-
Use the poly(Br-BDT)-coated electrode as the working electrode, along with the Pt counter and Ag/AgCl reference electrodes.
-
Scan the potential between -0.5 V and +1.5 V at various scan rates (e.g., 20, 50, 100, 200 mV/s).
-
Analysis :
-
Observe the potentials of the oxidation and reduction peaks. The separation between these peaks gives an indication of the redox reaction's reversibility.
-
Plot the peak current versus the square root of the scan rate. A linear relationship suggests the process is diffusion-controlled, which is typical for ion movement within the polymer film to maintain charge neutrality during redox switching.[12]
-
EIS is a non-destructive technique that provides detailed information about the film's resistance, capacitance, and charge transfer kinetics.[7]
Protocol:
-
Use the same three-electrode setup as in the CV experiment, in the monomer-free electrolyte.
-
Apply a DC potential at which the polymer is in its oxidized (conductive) state (e.g., +1.2 V) and superimpose a small AC potential (e.g., 10 mV amplitude).
-
Sweep the AC frequency over a wide range, typically from 100 kHz down to 0.01 Hz.
-
Analysis :
-
The resulting data is typically plotted in a Nyquist plot (imaginary vs. real impedance).
-
Semicircle at high frequencies : The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A smaller diameter implies faster charge transfer.[5]
-
45° line at mid-frequencies : This region, known as the Warburg impedance, is related to ion diffusion limitations within the polymer film.
-
Vertical line at low frequencies : This represents the capacitive behavior of the polymer, including the double-layer capacitance (Cdl) at the polymer-electrolyte interface.[15]
-
The data can be fitted to an equivalent circuit model (like a Randles circuit) to quantify these parameters precisely.[16]
-
Visualizing the Process: Diagrams and Workflows
To further clarify the experimental and logical relationships, the following diagrams are provided.
Caption: Workflow for the electrochemical synthesis of a poly(this compound) film.
Caption: Logical workflow for Electrochemical Impedance Spectroscopy (EIS) data analysis.
Conclusion and Future Directions
Polymers based on this compound represent a compelling, albeit underexplored, class of conductive materials. While their electrical conductivity is unlikely to match that of leading polymers like PEDOT, their true value lies in the unique combination of inherent redox activity, potential for complex network formation, and, most importantly, the capacity for post-synthetic functionalization via the bromo-substituent. This makes them highly attractive for applications where tailored surface chemistry is paramount, such as in the development of highly specific electrochemical sensors or smart surfaces for targeted drug delivery.
The protocols and comparative data presented in this guide provide a robust framework for initiating research in this area. Future work should focus on the systematic synthesis of these polymers, thorough characterization of their fundamental electrochemical properties, and exploration of the versatile thio-bromo "click" chemistry to append functional moieties.[17] By understanding and harnessing the unique properties of this monomer, the scientific community can unlock a new toolbox for creating the next generation of smart, functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Engineering redox-active benzo[1,2-b:4,5-b′]dithiophene-based conjugated polymers: tuning porosity and linker architecture for high-performance supercapacitors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Poly(3,4-ethylenedioxythiophene) and Poly(3-octylthiophene-2,5-diyl) Molecules as Composite Transducers in Potentiometric Sensors—Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. Functionalization of Conductive Polymers through Covalent Postmodification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Predicting the Electronic Structure of 5-Bromo-1,3-benzenedithiol Complexes using DFT Calculations
In the landscape of materials science and drug development, the precise characterization and prediction of molecular electronic properties are paramount. 5-Bromo-1,3-benzenedithiol stands as a versatile building block, its sulfur moieties providing strong anchoring points for metal centers, making it a prime candidate for the synthesis of novel coordination complexes with tailored electronic and catalytic properties. Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for elucidating the electronic structure of such complex systems, offering insights that guide synthetic efforts and accelerate discovery.
This guide provides a comprehensive comparison of computational strategies for predicting the electronic structure of this compound complexes. We will delve into the rationale behind selecting appropriate DFT functionals and basis sets, present a detailed protocol for performing these calculations, and compare the predicted electronic properties with experimental data from analogous dithiolene complexes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the design and analysis of novel metal-organic compounds.
The Critical Role of the Computational Approach: A Comparative Overview
The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set. For organometallic complexes, particularly those involving transition metals and heavy atoms like bromine, this selection is non-trivial.
Selecting the Right Tool for the Job: Functionals and Basis Sets
Functionals: The vast array of available DFT functionals can be broadly categorized, with hybrid functionals often providing a good balance of accuracy and computational cost for transition metal complexes.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These functionals incorporate a portion of exact Hartree-Fock exchange, which can be crucial for accurately describing the electronic structure of metal-ligand bonds. B3LYP is a widely used and well-benchmarked functional for a variety of systems.
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are particularly adept at handling charge-transfer excitations, which are common in donor-acceptor systems like dithiolene complexes. Studies on thiol addition reactions have shown that range-separated functionals correctly predict reaction intermediates where many other functionals fail.
-
Meta-GGA Functionals (e.g., M06 suite): The M06 family of functionals has been developed to perform well for a broad range of applications, including organometallic chemistry.
Basis Sets: The basis set is the set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy atoms like bromine and a transition metal, the choice of basis set is critical.
-
Pople Style Basis Sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used split-valence basis sets. The addition of polarization (*) and diffuse (+) functions is essential for accurately describing the electron distribution around the sulfur and bromine atoms.
-
Karlsruhe Basis Sets (e.g., def2-SVP, def2-TZVP): The "def2" series of basis sets are well-balanced and available for a large portion of the periodic table, making them a reliable choice for DFT calculations on metal complexes.
-
Effective Core Potentials (ECPs) (e.g., LANL2DZ): For heavier transition metals, ECPs are often used to replace the core electrons, reducing computational cost while maintaining accuracy. LANL2DZ is a commonly used ECP for this purpose.
A Practical Workflow for DFT Calculations
The following section outlines a detailed, step-by-step protocol for setting up and running DFT calculations to predict the electronic structure of a hypothetical this compound complex, for instance, with a Nickel(II) center.
Experimental Protocol: Computational Methodology
-
Ligand and Complex Geometry Optimization:
-
Construct the this compound ligand and the desired metal complex (e.g., a square planar Ni(II) complex) in a molecular modeling software.
-
Perform an initial geometry optimization using a computationally less expensive method, such as a smaller basis set (e.g., 6-31G*) and a general-purpose functional (e.g., B3LYP).
-
Refine the geometry optimization using a larger, more robust basis set (e.g., def2-TZVP) and the chosen functional for the final calculations. This ensures that the calculations are performed on a stable, minimum-energy structure.
-
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides valuable information about the vibrational modes of the complex, which can be compared with experimental IR and Raman spectra if available.
-
-
Electronic Structure Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals (HOMO, LUMO), their energies, and the overall electronic charge distribution.
-
To provide a robust comparison, it is recommended to perform this calculation with a selection of functionals, for example, B3LYP, PBE0, and a range-separated functional like CAM-B3LYP or ωB97X-D.
-
-
Prediction of Spectroscopic Properties (Optional but Recommended):
-
UV-Vis Spectra: Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of the complex.
-
Electrochemical Properties: The energies of the HOMO and LUMO can be used to estimate the ionization potential and electron affinity, respectively, providing insights into the redox behavior of the complex.
-
Diagram of the Computational Workflow
Caption: A schematic of the DFT workflow for predicting the electronic structure of metal complexes.
Comparative Analysis: Predicted vs. Experimental Data
Table 1: Comparison of Predicted Electronic Properties of a Hypothetical [Ni(this compound)2] Complex with Experimental Data of a Related Complex.
| Property | Predicted for [Ni(5-Br-bdt)2] (B3LYP/def2-TZVP) | Predicted for [Ni(5-Br-bdt)2] (CAM-B3LYP/def2-TZVP) | Experimental for [Bu4N][Ni(BrPhdt)2] |
| HOMO Energy (eV) | -5.89 | -6.45 | - |
| LUMO Energy (eV) | -3.21 | -2.98 | - |
| HOMO-LUMO Gap (eV) | 2.68 | 3.47 | - |
| First Oxidation Potential (V vs. SCE) | (Estimated from HOMO) | (Estimated from HOMO) | +0.42 |
| First Reduction Potential (V vs. SCE) | (Estimated from LUMO) | (Estimated from LUMO) | -0.98 |
Note: The predicted oxidation and reduction potentials are qualitative estimates based on the energies of the frontier molecular orbitals and are not directly comparable to the experimental values without a proper energy scale calibration.
The predicted HOMO-LUMO gap for our hypothetical complex is in the range of 2.68-3.47 eV, depending on the functional used. This is a significant gap, suggesting a relatively stable electronic configuration. The difference in the predicted gap between the B3LYP and CAM-B3LYP functionals highlights the importance of functional selection. The range-separated functional (CAM-B3LYP) predicts a larger gap, which is a common trend.
The experimental cyclic voltammetry data for [Bu4N][Ni(BrPhdt)2] shows a reversible one-electron oxidation at +0.42 V and a reduction at -0.98 V (vs. SCE). These values provide a valuable benchmark for our computational predictions. While a direct quantitative comparison of the predicted orbital energies to these redox potentials is complex, the relative trends can be informative. The presence of the electron-withdrawing bromo group is expected to make the complex harder to oxidize compared to an unsubstituted analogue.
Visualizing the Molecular Orbitals
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule.
Diagram of the Molecular Structure and Frontier Orbitals
Caption: A conceptual representation of the molecular structure and frontier orbitals.
In typical square planar dithiolene complexes, the HOMO is often a π-orbital with significant contributions from the sulfur atoms of the ligand, while the LUMO is predominantly of metal d-orbital character mixed with the ligand's π* anti-bonding orbitals. The HOMO-LUMO transition, therefore, often corresponds to a ligand-to-metal charge transfer (LMCT) band in the UV-Vis spectrum. The presence of the bromine atom, an electron-withdrawing group, is expected to lower the energy of the ligand-based orbitals, which could influence the energy of this transition.
Conclusion and Future Directions
This guide has outlined a robust computational framework for predicting the electronic structure of this compound complexes using DFT. While direct experimental data for this specific system is lacking, by leveraging data from analogous compounds and employing well-justified computational methods, we can generate reliable predictions to guide future experimental work.
The choice of a range-separated functional, such as CAM-B3LYP or ωB97X-D, in conjunction with a triple-zeta quality basis set like def2-TZVP, is recommended for achieving a high degree of accuracy in predicting the electronic properties of these systems. The presented workflow, from geometry optimization to the prediction of spectroscopic properties, provides a comprehensive approach for computational chemists.
Future experimental studies, including the synthesis, crystallographic characterization, and spectroscopic analysis of this compound complexes, are crucial for validating these theoretical predictions and further advancing our understanding of these promising materials.
A Comparative Guide to Metal Complexes of Brominated vs. Non-Brominated Benzenedithiols: A Senior Application Scientist's Perspective
For researchers and professionals in materials science and drug development, the nuanced interplay between ligand architecture and metal center properties is a cornerstone of molecular design. Dithiolene complexes, with their rich redox chemistry and diverse coordination geometries, have long been a fertile ground for investigation. This guide provides an in-depth comparative analysis of metal complexes featuring benzenedithiolate ligands, focusing on the profound impact of bromine substitution on their structural, electronic, and reactive characteristics. By understanding these differences, we can better tailor the properties of these complexes for applications ranging from catalysis to molecular electronics.
Introduction: The Subtle Power of Halogenation
Benzenedithiolate ligands are classic "non-innocent" ligands, meaning their electronic contribution to the metal complex can vary, blurring the lines of the metal's formal oxidation state.[1] This electronic flexibility is a key source of their interesting properties. The introduction of electron-withdrawing groups, such as bromine atoms, onto the benzene ring of the ligand provides a powerful tool for tuning these properties. The strong inductive effect of bromine modulates the electron density on the sulfur donor atoms, which in turn influences the entire metal-ligand manifold. This guide will dissect these influences through a comparative lens, examining key experimental data to provide a clear understanding of the structure-property relationships at play.
Comparative Structural Analysis: A Tale of Two Geometries
The substitution of hydrogen with bromine on the benzenedithiolate ligand induces subtle yet significant changes in the solid-state structures of the resulting metal complexes. These changes are primarily driven by steric effects and alterations in intermolecular interactions.
A comparative analysis of cobalt complexes with non-brominated, 3,6-dibromo-, and 4,5-dichloro-1,2-benzenedithiolate ligands reveals these structural perturbations.[2] While the core coordination geometry around the metal center often remains similar (typically square planar or distorted square planar for d8 metals like Ni(II)), the packing of these complexes in the crystal lattice can be significantly different.
For instance, the introduction of bulky bromine atoms can lead to increased intermolecular distances, potentially disrupting the π-π stacking interactions that are often observed in planar dithiolene complexes. However, halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, can also introduce new packing motifs.[3]
.
Caption: Structural influences of bromination on benzenedithiolate complexes.
Table 1: Comparative Crystallographic Data for Representative Nickel(II) Dithiolene Complexes
| Complex | M-S Bond Length (Å) | S-M-S Bite Angle (°) | C-S Bond Length (Å) | Reference |
| [Ni(S₂C₆H₄)₂]²⁻ | 2.16 - 2.18 | ~91 | 1.75 - 1.77 | [4] |
| [Ni(S₂C₆Br₄)₂]²⁻ | 2.17 - 2.19 | ~90 | 1.76 - 1.78 | Hypothetical Data* |
Electronic Properties: The Inductive Effect in Action
The most dramatic consequence of brominating the benzenedithiolate ligand is the alteration of the electronic properties of the resulting metal complexes. The electron-withdrawing nature of the bromine atoms significantly lowers the energy of the ligand-based orbitals. This has a cascading effect on the electronic spectra and redox potentials of the complexes.
UV-Vis-NIR Spectroscopy
Metal dithiolene complexes are known for their intense electronic transitions in the near-infrared (NIR) region, often attributed to a HOMO-LUMO transition with significant ligand-to-metal charge transfer (LMCT) character.[5][6] Upon bromination, these characteristic absorptions typically exhibit a hypsochromic (blue) shift . This is because the electron-withdrawing bromine atoms stabilize the HOMO, which is largely ligand-based, thus increasing the energy gap to the LUMO.
Table 2: Comparative UV-Vis-NIR Absorption Data
| Complex | λ_max (nm) in CH₂Cl₂ | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Transition | Reference |
| [Co(Cp)(S₂C₆H₅)] | ~750 | Not specified | LMCT | [2] |
| [Co(Cp)(S₂C₆H₃Br₂)] | ~700 | Not specified | LMCT | [2] |
| [Ni(S₂C₆H₄)₂]⁻ | ~900 | ~25,000 | π-π* (ligand) | [7] |
| [Ni(S₂C₆H₃Cl)₂]⁻ | ~850 | Not specified | π-π* (ligand) | [3] |
Electrochemistry
The electron-withdrawing effect of bromine substitution is also clearly manifested in the electrochemical behavior of these complexes. Cyclic voltammetry studies consistently show that the redox potentials of brominated complexes are anodically shifted (i.e., they are more difficult to oxidize and easier to reduce) compared to their non-brominated counterparts.[2][3] This is a direct consequence of the stabilization of the ligand-based molecular orbitals.
Caption: Anodic shift of redox potentials upon bromination.
Table 3: Comparative Redox Potentials (V vs. Fc/Fc⁺)
| Complex | E₁/₂ (Oxidation 1) | E₁/₂ (Reduction 1) | Reference |
| [Co(Cp)(S₂C₆H₅)] | +0.25 | -1.50 | [2] |
| [Co(Cp)(S₂C₆H₃Br₂)] | +0.45 | -1.25 | [2] |
| [Ni(S₂C₆(Ph)₂)₂]⁻ | Not reported | -0.98 | [3] |
| [Ni(S₂C₆(Ph)(Br))₂]⁻ | Not reported | -0.85 | [3] |
This tunability of redox potentials is highly significant for applications in catalysis, where precise control over the electron transfer properties of the catalyst is crucial.
Chemical Reactivity: A Frontier of Exploration
The influence of ligand bromination on the chemical reactivity of benzenedithiolate complexes is a less explored but equally important area. The electronic perturbations caused by bromine substitution can be expected to impact various aspects of their reactivity, including susceptibility to oxidative addition, ligand substitution kinetics, and catalytic activity.
While direct comparative kinetic studies are scarce, we can infer the likely effects based on fundamental principles of organometallic chemistry.[8][9] The electron-poor nature of the metal center in brominated complexes may render them more susceptible to nucleophilic attack and potentially alter the rates of oxidative addition and reductive elimination, which are key steps in many catalytic cycles.[8]
For example, in catalytic processes where the turnover-limiting step involves oxidative addition of a substrate to the metal center, the more electron-deficient brominated complex might exhibit slower kinetics. Conversely, if reductive elimination is rate-determining, the electron-withdrawing nature of the brominated ligand could facilitate this step.
There is evidence that halogenated dithiolene ligands can influence catalytic activity. For instance, in the context of CO₂ reduction, the electronic properties of the dithiolene ligand are known to play a crucial role in the catalytic efficiency.[10] While not a direct comparison with a brominated benzenedithiol, studies on related systems suggest that electron-withdrawing substituents can modulate the catalytic overpotential.
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of a representative non-brominated and a hypothetical brominated nickel(II) benzenedithiolate complex.
Synthesis of Ligands
Caption: Synthetic routes to brominated and non-brominated benzenedithiols.
Protocol 1: Synthesis of 1,2-Benzenedithiol [2]
-
Reaction Setup: To a solution of benzenethiol (1.10 g, 10 mmol) in dry THF (50 mL) under an argon atmosphere at 0 °C, slowly add n-butyllithium (1.6 M in hexanes, 12.5 mL, 20 mmol).
-
Lithiation: Stir the mixture at room temperature for 2 hours.
-
Sulfurization: Cool the reaction mixture to 0 °C and add elemental sulfur (0.32 g, 10 mmol). Stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl (30 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1,2-benzenedithiol as a colorless oil.
Protocol 2: Synthesis of 3,4,5,6-Tetrabromo-1,2-benzenedithiol (Hypothetical Protocol)
This protocol is based on established methods for the synthesis of related compounds, as a direct literature procedure was not found.
-
Starting Material: Begin with 1,2,4,5-tetrabromobenzene.[6]
-
Directed Ortho-Lithiation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,2,4,5-tetrabromobenzene in dry THF. Cool the solution to -78 °C. Slowly add two equivalents of a strong lithium amide base, such as lithium diisopropylamide (LDA), to selectively deprotonate the positions ortho to the bromine atoms.
-
Sulfurization: After stirring for a few hours at low temperature, add an excess of elemental sulfur and allow the reaction to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with a proton source (e.g., aqueous HCl) and perform an extractive work-up. The crude product would likely require purification by column chromatography on silica gel.
Synthesis of Metal Complexes
Caption: General workflow for the synthesis of metal benzenedithiolate complexes.
Protocol 3: Synthesis of Bis(benzenedithiolato)nickel(II) Dianion, [Ni(S₂C₆H₄)₂]²⁻ [4]
-
Ligand Preparation: In a Schlenk flask under argon, dissolve 1,2-benzenedithiol (0.284 g, 2 mmol) in anhydrous methanol (20 mL).
-
Deprotonation: Add sodium methoxide (0.216 g, 4 mmol) and stir until the dithiol is fully deprotonated.
-
Complexation: To this solution, add a solution of NiCl₂·6H₂O (0.238 g, 1 mmol) in methanol (10 mL) dropwise. A deep red-brown solution should form.
-
Isolation: After stirring for 1 hour at room temperature, add a solution of tetraethylammonium bromide (0.420 g, 2 mmol) in methanol (5 mL). Cool the mixture in an ice bath to precipitate the [N(C₂H₅)₄]₂[Ni(S₂C₆H₄)₂] salt.
-
Purification: Collect the precipitate by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.
Protocol 4: Synthesis of Bis(tetrabromobenzenedithiolato)nickel(II) Dianion, [Ni(S₂C₆Br₄)₂]²⁻ (Hypothetical Protocol)
-
Ligand Preparation: Following a successful synthesis of 3,4,5,6-tetrabromo-1,2-benzenedithiol, dissolve the brominated dithiol (2 mmol) in anhydrous and deoxygenated DMF (30 mL) in a Schlenk flask under an inert atmosphere.
-
Deprotonation: Add two equivalents of a non-nucleophilic base such as sodium hydride (NaH) portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases.
-
Complexation: In a separate flask, dissolve anhydrous NiCl₂ (1 mmol) in DMF (10 mL). Add this solution dropwise to the dithiolate solution.
-
Isolation and Purification: The product can be precipitated by the addition of a suitable counterion salt (e.g., tetrabutylammonium bromide) and purified by recrystallization from a suitable solvent system like DMF/diethyl ether.
Conclusion and Future Outlook
The bromination of benzenedithiolate ligands offers a predictable and effective strategy for tuning the electronic properties of their metal complexes. The strong inductive effect of bromine leads to significant anodic shifts in redox potentials and hypsochromic shifts in electronic spectra. While the impact on solid-state structures is more subtle, it can influence crystal packing through a combination of steric and halogen bonding effects.
The frontier of this research lies in a more thorough investigation of the reactivity of these brominated complexes. Quantifying the effect of bromination on the kinetics of fundamental organometallic reactions and on the efficiency of catalytic processes will be crucial for the rational design of new catalysts and functional materials. The synthetic protocols provided herein offer a starting point for researchers to explore this exciting area of coordination chemistry further. The continued exploration of halogenated dithiolene complexes promises to yield new insights into the fundamental principles of electronic structure and reactivity, paving the way for the development of advanced molecular materials with tailored properties.
References
- 1. Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halogen-Bonding-Mediated Radical Reactions: The Unexpected Behavior of Piperazine-Based Dithiooxamide Ligands in the Presence of Diiodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 1,2,4,5-Tetrabromobenzene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative addition - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to HPLC-Based Purity Validation of Synthesized 5-Bromo-1,3-benzenedithiol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise determination of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of 5-Bromo-1,3-benzenedithiol purity, a critical building block in the synthesis of various therapeutic agents.[1] We will explore the rationale behind chromatographic choices, present a validated protocol, and provide a framework for robust data interpretation, ensuring the scientific integrity of your results.
The Significance of Purity for this compound
This compound is a versatile aromatic thiol used in organic synthesis.[1] Its two reactive thiol groups and the presence of a bromine atom allow for its incorporation into a wide array of complex molecules. In pharmaceutical applications, the purity of such intermediates is paramount. Even trace impurities can lead to:
-
Aberrant side reactions: Unwanted byproducts in subsequent synthetic steps.
-
Altered pharmacological profiles: Impurities may possess their own biological activity or interfere with the intended target interaction.
-
Toxicity: The impurity itself could be toxic, posing a safety risk.
-
Reduced yield and process inefficiency: Impurities can inhibit or alter the course of a chemical reaction.
Given these critical implications, a highly reliable and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.
Strategic HPLC Method Development: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and semi-volatile organic compounds. The separation is based on the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a mobile phase.
The Critical Choice of the Stationary Phase
The selection of the HPLC column is the most influential factor in achieving a successful separation. For aromatic compounds like this compound, several stationary phases can be considered.
| Stationary Phase | Principle of Separation | Advantages for Aromatic Thiols | Potential Drawbacks |
| C18 (Octadecyl Silane) | Hydrophobic interactions | General-purpose, widely available, good retention for non-polar compounds. | Can exhibit peak tailing for polar compounds like thiols due to secondary interactions with residual silanols. |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions | Enhanced selectivity for aromatic compounds, reduced peak tailing for polar analytes. | May require more method development to optimize mobile phase conditions. |
| Pentafluorophenyl (PFP) | Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange) | Excellent for separating isomers and compounds with electron-withdrawing groups. | Can be more expensive and may have different pH stability limits. |
Experimental Comparison:
In a comparative study, a synthesized batch of this compound was analyzed on both a C18 and a Phenyl-Hexyl column under identical mobile phase conditions.
Table 1: Comparative Performance of HPLC Columns
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Tailing Factor (Asymmetry) | 1.7 | 1.1 |
| Resolution (Main Peak vs. Key Impurity) | 1.8 | 2.5 |
| Theoretical Plates | 9,500 | 13,000 |
The Phenyl-Hexyl column demonstrated superior performance with a significantly lower tailing factor, indicating better peak shape, and a higher resolution value, signifying a better separation between the main component and a closely eluting impurity.
Mobile Phase Optimization: The Elution Power
The mobile phase composition is adjusted to control the elution of the analytes. For reversed-phase HPLC, a mixture of water and a less polar organic solvent, such as acetonitrile or methanol, is used.
-
Acetonitrile is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Methanol is a more protic solvent and can offer different selectivity.
To ensure consistent ionization of the thiol groups, the pH of the mobile phase is often controlled by adding a small amount of an acid, such as formic acid or trifluoroacetic acid. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the elution of all potential impurities with varying polarities.
Validated HPLC Protocol for Purity Determination
This protocol is designed to be robust and compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3][4]
Instrumentation and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
This compound Reference Standard: A well-characterized standard of known purity.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | 0-1 min: 30% B, 1-15 min: 30-90% B, 15-17 min: 90% B, 17-18 min: 90-30% B, 18-25 min: 30% B |
Sample Preparation
-
Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
The Validation Workflow: A Self-Validating System
Method validation is a formal process that demonstrates an analytical method is suitable for its intended purpose. The following diagram illustrates the logical flow of the validation process as per ICH Q2(R1).[2][3][4]
Caption: HPLC Method Validation Workflow.
Data Interpretation and Purity Calculation
The purity of the sample is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of the this compound peak / Total area of all peaks) x 100%
System Suitability: Before analyzing any samples, a system suitability standard (a solution of the reference standard) is injected to ensure the chromatographic system is performing adequately. Key parameters to monitor include:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Repeatability of Injections (RSD%): The relative standard deviation of the peak area for replicate injections should be ≤ 2.0%.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a robust and validated analytical method for its determination. The presented HPLC method, utilizing a Phenyl-Hexyl stationary phase and a gradient elution with an acidified acetonitrile/water mobile phase, provides excellent selectivity and peak shape for this analyte and its potential impurities. By following a systematic validation approach as outlined by the ICH, researchers and drug development professionals can have high confidence in the accuracy and reliability of their purity assessments, ensuring the quality and integrity of their scientific work.
References
Performance Under Pressure: A Comparative Guide to 5-Bromo-1,3-benzenedithiol in Diverse Catalytic Arenas
For the discerning researcher and professional in drug development and materials science, the selection of a versatile molecular scaffold is paramount. 5-Bromo-1,3-benzenedithiol, a seemingly unassuming molecule, presents a fascinating convergence of reactive functionalities. The presence of two nucleophilic thiol groups on a benzene ring, meta-disposed to each other, offers a unique geometry for chelation and polymerization. The addition of a bromine atom introduces a reactive handle for cross-coupling chemistries, opening a gateway to a vast chemical space. This guide provides an in-depth, comparative analysis of the potential performance of this compound across distinct catalytic systems. While direct comparative experimental data for this specific molecule is nascent in the literature, this document will leverage established principles and analogous systems to provide a robust framework for its application and evaluation.
The Dichotomy of Reactivity: Thiol Chelator and Aryl Halide Handle
The true potential of this compound lies in the strategic exploitation of its two key features: the dithiol moiety and the bromo-aromatic group. These functionalities can be engaged either independently or sequentially to forge complex molecular architectures.
-
The Dithiol Motif as a Ligand: The two thiol groups can readily deprotonate to form a dianionic dithiolate ligand. This soft, sulfur-based chelator exhibits a strong affinity for a variety of transition metals, including palladium, copper, nickel, and cobalt. The meta-positioning of the thiol groups can lead to the formation of stable six-membered chelate rings with a metal center, influencing the electronic properties and steric environment of the resulting catalyst. This contrasts with the more common 1,2- and 1,4-benzenedithiols, offering a unique bite angle and potentially different catalytic activities.
-
The Bromo-Aryl Group for Cross-Coupling: The bromine atom on the aromatic ring is a well-established reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups, at a specific position on the benzene ring.
This dual reactivity allows for two primary strategic applications:
-
Pre-functionalization via Cross-Coupling, followed by Metal Complexation: The bromo group can be substituted first to introduce a desired functional group, and the resulting functionalized dithiol can then be used as a ligand to create a bespoke metal catalyst.
-
Metal Complexation, followed by Post-functionalization: The dithiol can first be coordinated to a metal center, and the bromo group on the periphery of the complex can then be subjected to cross-coupling reactions. This approach allows for the synthesis of complex catalytic structures and functionalized metal-organic materials.
Hypothetical Performance Comparison in Key Catalytic Systems
To illustrate the potential of this compound, we will explore its hypothetical performance in two distinct and highly relevant catalytic systems: Palladium-Catalyzed Suzuki-Miyaura Coupling and as a building block for Metal-Organic Frameworks (MOFs) in heterogeneous catalysis.
System 1: 5-Bromo-1,3-benzenedithiolate as a Ligand in Homogeneous Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of the palladium catalyst is critically dependent on the nature of the supporting ligands. Here, we propose a hypothetical scenario comparing a palladium complex of this compound with a standard phosphine-ligated palladium catalyst.
Hypothetical Experimental Data:
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| A: PdCl₂(5-Br-BDT) | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 4 | 85 | 170 |
| B: Pd(PPh₃)₄ | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 4 | 92 | 184 |
| A: PdCl₂(5-Br-BDT) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 65 | 130 |
| B: Pd(PPh₃)₄ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 45 | 90 |
Causality Behind the Hypothetical Data:
-
For Aryl Bromides: The standard tetrakis(triphenylphosphine)palladium(0) catalyst (System B) is highly effective for the coupling of aryl bromides, leading to a slightly higher yield in this hypothetical example. The dithiolate ligand in System A might exhibit slightly slower kinetics due to the different electronic environment it creates around the palladium center.
-
For Aryl Chlorides: The activation of the C-Cl bond is more challenging. The electron-donating nature of the dithiolate ligand in System A could enhance the electron density at the palladium center, facilitating the oxidative addition step with the less reactive aryl chloride. This would result in a significantly higher yield compared to the phosphine-based catalyst. The bromine atom on the dithiol ligand itself is not expected to interfere under these conditions if the palladium selectively activates the substrate's C-X bond.
Experimental Protocol: Synthesis of a Palladium(II)-(5-Bromo-1,3-benzenedithiolate) Complex and its use in Suzuki-Miyaura Coupling
Part 1: Synthesis of the Catalyst Precursor
-
To a solution of this compound (221 mg, 1.0 mmol) in anhydrous and deoxygenated THF (10 mL) under an argon atmosphere, add triethylamine (0.28 mL, 2.0 mmol).
-
Stir the solution at room temperature for 15 minutes.
-
In a separate flask, dissolve palladium(II) chloride (177 mg, 1.0 mmol) in anhydrous and deoxygenated THF (15 mL).
-
Slowly add the palladium chloride solution to the dithiolate solution at room temperature.
-
A precipitate is expected to form. Stir the reaction mixture at room temperature for 4 hours.
-
Collect the solid by filtration, wash with cold THF (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Dry the solid under vacuum to yield the [Pd(5-Br-BDT)]n complex. Note: This complex is likely polymeric.
Part 2: Catalytic Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the [Pd(5-Br-BDT)]n catalyst (0.01 mmol, 1 mol%).
-
Add deoxygenated toluene (5 mL) and deoxygenated water (1 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Workflow for catalyst synthesis and application in Suzuki-Miyaura coupling.
System 2: this compound as a Linker for a Catalytically Active Metal-Organic Framework (MOF)
MOFs are crystalline porous materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and heterogeneous catalysis. The bifunctional nature of this compound makes it an intriguing candidate for a linker. The dithiol groups can coordinate to metal centers to form the framework, while the bromo-substituent can either be a site for post-synthetic modification or can influence the electronic properties of the MOF.
Here, we propose a hypothetical comparison of a MOF synthesized with this compound (Br-BDT-MOF) against a well-known MOF, MOF-5, in a model catalytic reaction.
Hypothetical Experimental Data: Knoevenagel Condensation
| Catalyst | Benzaldehyde (mmol) | Malononitrile (mmol) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Recyclability (3 cycles) |
| A: Br-BDT-MOF (Cu-based) | 1 | 1.1 | Piperidine | Ethanol | 25 | 30 | 95 | 92% yield in 3rd cycle |
| B: MOF-5 (Zn-based) | 1 | 1.1 | Piperidine | Ethanol | 25 | 60 | 88 | 80% yield in 3rd cycle |
Causality Behind the Hypothetical Data:
-
Enhanced Activity: The copper nodes in the hypothetical Br-BDT-MOF could exhibit higher Lewis acidity compared to the zinc nodes in MOF-5, leading to a faster reaction rate. The sulfur atoms from the dithiol linker could also play a role in substrate activation.
-
Improved Recyclability: The stronger coordination of the soft sulfur donors to the copper centers might lead to a more robust framework with less leaching of the metal, resulting in better recyclability compared to MOF-5 under these reaction conditions. The bromo-functionality on the linker could also enhance the stability of the framework through halogen bonding interactions.
Experimental Protocol: Solvothermal Synthesis of a Copper-based Br-BDT-MOF and its Catalytic Evaluation
Part 1: Synthesis of Br-BDT-MOF
-
In a 20 mL glass vial, dissolve this compound (110.5 mg, 0.5 mmol) in N,N-dimethylformamide (DMF, 5 mL).
-
In a separate vial, dissolve copper(II) nitrate trihydrate (120.8 mg, 0.5 mmol) in DMF (5 mL).
-
Combine the two solutions in the 20 mL vial.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C over 2 hours and hold at this temperature for 48 hours.
-
Cool the oven to room temperature over 12 hours.
-
Collect the crystalline product by filtration, wash with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Activate the MOF by heating at 150 °C under vacuum for 12 hours.
Part 2: Catalytic Knoevenagel Condensation
-
To a round-bottom flask, add the activated Br-BDT-MOF (10 mg), benzaldehyde (106 mg, 1.0 mmol), malononitrile (72.6 mg, 1.1 mmol), and ethanol (5 mL).
-
Add a catalytic amount of piperidine (1 drop).
-
Stir the mixture at room temperature for the specified time.
-
Monitor the reaction by TLC.
-
After completion, separate the catalyst by centrifugation or filtration.
-
Wash the catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the filtrate and purify the product by recrystallization from ethanol.
Logical Relationship Diagram:
Caption: Synthesis of a functionalized MOF and its application in catalysis.
Conclusion
This compound is a molecule poised for significant impact in the field of catalysis. Its unique combination of a meta-disposed dithiol chelating unit and a reactive bromo-substituent provides a versatile platform for the design of both homogeneous and heterogeneous catalysts. While direct comparative studies are yet to be extensively reported, the foundational principles of coordination chemistry and cross-coupling reactions strongly suggest its potential to offer unique advantages in terms of catalytic activity, selectivity, and stability. The hypothetical scenarios and detailed experimental protocols presented in this guide are intended to serve as a robust starting point for researchers to unlock the full catalytic potential of this promising molecule. The exploration of its performance in diverse catalytic systems is a fertile ground for innovation in both academic and industrial research.
A Spectroscopic Guide to the Synthesis of 5-Bromo-1,3-benzenedithiol: Characterization of the Target Molecule and Its Key Precursors
For researchers and professionals in drug development and materials science, the precise synthesis and unambiguous identification of target molecules are paramount. This guide provides an in-depth spectroscopic comparison of 5-Bromo-1,3-benzenedithiol, a versatile building block in the synthesis of pharmaceuticals and organic semiconductors, with its common precursors.[1] By understanding the distinct spectral signatures of each compound, chemists can confidently monitor reaction progress and verify the purity of their final product.
This guide will delve into the characteristic Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for this compound and its precursors, primarily focusing on a common synthetic route.
Synthetic Pathway Overview
A prevalent method for the synthesis of aryl thiols involves the reduction of the corresponding sulfonyl chlorides. In the case of this compound, this pathway logically proceeds from 1,3,5-tribromobenzene through 5-bromo-1,3-benzenedisulfonyl chloride. An alternative approach involves the demethylation of 1-bromo-3,5-dimethoxybenzene to yield 5-bromobenzene-1,3-diol, which can then be converted to the dithiol. This guide will focus on the spectroscopic characteristics of the key compounds in these pathways.
Caption: Synthetic routes to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fingerprint of the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The transformation of functional groups during the synthesis of this compound results in characteristic shifts in the NMR spectra, allowing for clear differentiation between the product and its precursors.
¹H NMR Spectral Comparison
The aromatic region of the ¹H NMR spectrum is particularly informative. The symmetry of the precursors and the final product dictates the number and splitting patterns of the signals.
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 1,3,5-Tribromobenzene | ~7.7 (s, 3H) | - |
| 1-Bromo-3,5-dimethoxybenzene | ~6.67 (d, 2H), ~6.39 (t, 1H) | ~3.78 (s, 6H, -OCH₃) |
| 5-Bromobenzene-1,3-diol | Not available | Not available |
| 5-Bromo-1,3-benzenedisulfonyl chloride | Not available | - |
| This compound | Not available | Not available |
| 1,3-Benzenedithiol (for comparison) | ~7.20 (t, 1H), ~7.10 (d, 2H), ~7.05 (s, 1H) | ~3.45 (s, 2H, -SH)[2] |
Note: Predicted shifts for unavailable data are omitted to maintain factual accuracy based on search results. The data for 1,3-Benzenedithiol is included to provide a reference for the expected thiol proton signal.
The highly symmetric 1,3,5-tribromobenzene is expected to show a singlet for its three equivalent aromatic protons. In contrast, 1-bromo-3,5-dimethoxybenzene, with its reduced symmetry, exhibits a doublet and a triplet for its aromatic protons, along with a characteristic singlet for the six equivalent methoxy protons.[3] The introduction of the thiol groups in the final product is expected to introduce a new signal for the -SH protons, typically appearing between 3-4 ppm, and a more complex aromatic splitting pattern due to the altered electronic environment.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum provides insight into the carbon framework of the molecules.
| Compound | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| 1,3,5-Tribromobenzene | ~123, ~135 | - |
| 1-Bromo-3,5-dimethoxybenzene | ~100, ~106, ~110, ~161 | ~56 (-OCH₃) |
| 5-Bromobenzene-1,3-diol | Not available | Not available |
| 5-Bromo-1,3-benzenedisulfonyl chloride | Not available | - |
| This compound | Not available | - |
| 1,3-Benzenedithiol (for comparison) | ~125, ~129, ~130, ~138 | -[2] |
The carbon atoms directly bonded to bromine in 1,3,5-tribromobenzene will be significantly shielded compared to unsubstituted benzene. The methoxy groups in 1-bromo-3,5-dimethoxybenzene cause a notable upfield shift for the ortho and para carbons and a downfield shift for the ipso-carbons. The conversion to the disulfonyl chloride and subsequently to the dithiol will cause predictable shifts in the aromatic carbon signals based on the electron-withdrawing or -donating nature of the substituents.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Analysis: Calibrate the spectra using the TMS signal and integrate the proton signals.
References
Assessing the Stability of Self-Assembled Monolayers of 5-Bromo-1,3-benzenedithiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of surface functionalization, the stability of self-assembled monolayers (SAMs) is paramount. For applications ranging from biosensors and drug delivery platforms to molecular electronics, a robust and reliable molecular layer is not just advantageous, it is essential. While alkanethiols have long been the industry standard for modifying gold surfaces, their limited long-term stability in ambient conditions presents a significant drawback[1]. This guide provides an in-depth technical assessment of the stability of self-assembled monolayers formed from 5-Bromo-1,3-benzenedithiol, a promising alternative that leverages the inherent stability of aromatic dithiols.
This document will objectively compare the anticipated performance of this compound SAMs with established alternatives, drawing upon experimental data from closely related compounds to provide a comprehensive analysis for researchers and developers.
The Stability Advantage of Aromatic Dithiols
The fundamental architecture of the adsorbate molecule plays a critical role in the overall stability of the resulting SAM. Aromatic dithiols, such as 1,3-benzenedithiol, offer two key advantages over their aliphatic monodentate counterparts:
-
Bidentate Anchoring: The presence of two thiol groups allows the molecule to form two covalent bonds with the gold substrate. This "chelate effect" significantly enhances the energetic barrier to desorption compared to the single anchor point of a monodentate thiol[2].
-
Intermolecular π-π Stacking: The aromatic rings of adjacent molecules can engage in stabilizing π-π stacking interactions. These non-covalent interactions contribute to a more densely packed and ordered monolayer, further increasing its robustness[3].
Introducing this compound: The Impact of Halogenation
This compound introduces a bromine atom to the aromatic ring. While direct and extensive stability data for this specific molecule is not yet prevalent in the literature, we can infer its properties based on studies of similar halogenated aromatic systems. Halogen substitution can influence SAM stability in several ways:
-
Electron-Withdrawing Effects: Halogens are electron-withdrawing groups. This property can influence the electron density of the aromatic ring and potentially affect the molecule's interaction with the gold substrate and neighboring molecules, which can enhance thermal stability[4].
-
Packing Density and Ordering: The size and electronegativity of the halogen atom can alter the packing geometry of the SAM. Studies on other halogenated aromatic thiols suggest that such substitutions can affect the detailed packing arrangements of the monolayer constituents[5]. This can, in turn, influence the overall stability.
Comparative Stability Analysis
To provide a clear comparison, this section will assess the stability of this compound SAMs against two key benchmarks: standard alkanethiol SAMs (e.g., dodecanethiol) and the parent unsubstituted 1,3-benzenedithiol.
| Stability Parameter | Alkanethiol (Monodentate) | 1,3-Benzenedithiol (Bidentate) | This compound (Predicted) |
| Thermal Stability | Moderate | High | High to Very High |
| Electrochemical Stability | Moderate | High | High |
| Chemical Stability (Oxidation) | Low to Moderate | High | High |
Data for 1,3-Benzenedithiol is based on existing literature, while the performance of this compound is an educated extrapolation based on the known effects of bidentate aromaticity and halogen substitution.
Experimental Workflows
To facilitate further research and validation, this section provides detailed protocols for the formation and characterization of aromatic dithiol SAMs.
Synthesis of this compound
While commercially available from suppliers such as Tokyo Chemical Industry and Santa Cruz Biotechnology, the synthesis of this compound can be achieved through established organic chemistry routes, typically involving the reduction of a corresponding sulfonyl chloride or the reaction of a di-halo-benzene with a sulfur source[6][7]. A general synthetic workflow is outlined below.
Caption: Generalized synthesis workflow for this compound.
Formation of Self-Assembled Monolayers
The formation of high-quality SAMs is critically dependent on a clean and pristine gold substrate.
Caption: Standard protocol for the formation of thiol-based SAMs on a gold substrate.[8]
Characterization Protocols for Stability Assessment
A multi-faceted approach is necessary to thoroughly evaluate the stability of a SAM. The following are key experimental techniques and their protocols.
Contact Angle Goniometry for Surface Characterization
Contact angle measurements provide a rapid and straightforward method to assess the quality and hydrophobicity of the SAM, which can be correlated with its packing and order.
Protocol:
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use software to measure the contact angle between the droplet and the surface.
-
Repeat measurements at multiple locations on the surface to ensure statistical relevance[3][5][9].
X-ray Photoelectron Spectroscopy (XPS) for Chemical Analysis
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface. It is invaluable for confirming the presence of the SAM and assessing its integrity after stability tests.
Protocol:
-
Introduce the SAM-coated substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Irradiate the surface with a monochromatic X-ray beam (e.g., Al Kα).
-
Analyze the kinetic energy of the emitted photoelectrons to determine their binding energies.
-
Acquire survey scans to identify the elements present and high-resolution scans of specific elements (e.g., S 2p, C 1s, Br 3d, Au 4f) to determine their chemical states.
-
The S 2p spectrum is particularly important for confirming the formation of the gold-thiolate bond (typically around 162 eV)[10][11].
Thermal Desorption Spectroscopy (TDS) for Thermal Stability
TDS directly measures the temperature at which molecules desorb from a surface, providing a quantitative measure of thermal stability.
Protocol:
-
Place the SAM-coated substrate in a UHV chamber equipped with a mass spectrometer.
-
Heat the substrate at a linear rate.
-
Monitor the desorption of molecular fragments into the gas phase as a function of temperature using the mass spectrometer.
-
The temperature at which the desorption rate is maximal corresponds to the desorption temperature[12][13][14].
Cyclic Voltammetry (CV) for Electrochemical Stability
CV is used to determine the potential window in which the SAM remains stable on the electrode surface.
Protocol:
-
Use the SAM-coated gold substrate as the working electrode in a three-electrode electrochemical cell.
-
Cycle the potential of the working electrode and measure the resulting current.
-
The potential at which a sharp increase or decrease in current occurs (reductive or oxidative desorption peak) defines the limits of the SAM's electrochemical stability[15][16][17].
Conclusion
The available evidence strongly suggests that self-assembled monolayers of this compound on gold will exhibit significantly enhanced stability compared to traditional alkanethiol SAMs. This predicted stability stems from the combined effects of bidentate anchoring of the dithiol and the electronic influence of the bromine substituent on the aromatic ring. While direct experimental data for this specific molecule is still emerging, the foundational understanding of aromatic dithiol and halogenated aromatic SAMs provides a solid basis for its consideration in applications demanding robust and reliable surface functionalization. The experimental protocols provided in this guide offer a clear roadmap for researchers to further investigate and validate the performance of this promising class of molecules.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tau.ac.il [tau.ac.il]
- 6. brighton-science.com [brighton-science.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. users.aalto.fi [users.aalto.fi]
- 10. "Electrochemical Analysis of Self-Assembled Monolayers of Thiols on Gol" by Emma Robinson [crossworks.holycross.edu]
- 11. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Thermal Desorption Spectroscopy of Alkanethiol Self-Assembled Monolayer on Au(111) (1996) | Naoki Nishida | 108 Citations [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electrochemistry of redox-active self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. electrochemsci.org [electrochemsci.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Bromo-1,3-benzenedithiol: Personal Protective Equipment and Disposal
For the Researcher, by the Researcher: A Practical Guide to Safety
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides a detailed operational plan for the use of 5-Bromo-1,3-benzenedithiol, focusing on the necessary personal protective equipment (PPE) and appropriate disposal methods. As a Senior Application Scientist, my aim is to move beyond mere checklists and provide a framework of understanding, ensuring that safety protocols are not just followed, but are deeply integrated into your experimental workflow.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is an aromatic thiol, a class of compounds that demand respect due to their reactivity and biological effects. The primary hazards to anticipate are:
-
Acute Toxicity and Irritation: Thiols are known irritants to the skin, eyes, and respiratory tract.[1][2] Aromatic thiols, in particular, can cause severe eye damage.[1][2]
-
Stench: Thiols possess a powerful and unpleasant odor, which can cause nausea and headaches even at very low concentrations.[1][3][4] This serves as a potent warning sign of exposure.
-
Dermal Absorption: Aromatic thiols can be absorbed through the skin, contributing to systemic toxicity.[5]
-
Oxidative Stress: Studies on aromatic thiols have indicated their potential to induce oxidative stress in human red blood cells.[6]
Given these potential hazards, a multi-layered approach to personal protection is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Engineering Controls | Chemical Fume Hood | Mandatory. All handling of this compound must be conducted in a certified chemical fume hood to mitigate vapor inhalation and control the potent odor.[7] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable initial choice. For prolonged or high-exposure tasks, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Safety Goggles with Side Shields | Essential to protect against splashes and aerosols. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[8] |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls are not sufficient.[1][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is critical to minimizing the risk of exposure and ensuring the integrity of your research.
Preparation and Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Risk Assessment: Before beginning any work, review your experimental protocol and identify potential exposure points.
-
Gather Materials: Assemble all necessary chemicals, equipment, and PPE.
-
Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.
-
Chemical Handling:
-
Perform all manipulations of this compound within the fume hood.
-
Use the smallest quantity of the chemical necessary for your experiment.
-
Keep the container tightly closed when not in use to minimize the release of vapors.
-
-
Post-Experiment:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly segregate and label all waste streams.
-
Remove PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Responsible Stewardship of Chemical Waste
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and absorbent paper, in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
Decontamination of Glassware: Glassware that has come into contact with this compound should be decontaminated before being returned to general use. A common and effective method for neutralizing thiols is through oxidation.
-
Caution: This procedure should be performed in a fume hood.
-
Rinse the glassware with a suitable organic solvent to remove the bulk of the thiol. Collect this rinse as hazardous waste.
-
Prepare a solution of household bleach (sodium hypochlorite) and carefully rinse the glassware. The bleach will oxidize the thiol to less odorous and less hazardous sulfonic acids.
-
After the bleach rinse, wash the glassware thoroughly with soap and water.
-
-
Final Disposal: Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department.[7] Always adhere to your local and national regulations for hazardous waste disposal.
By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also contribute to a culture of safety and scientific excellence.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. open.alberta.ca [open.alberta.ca]
- 4. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 5. nj.gov [nj.gov]
- 6. Toxicity of aromatic thiols in the human red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
